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  • Product: 4-Methyl-2-phenylpentanal
  • CAS: 911806-53-6

Core Science & Biosynthesis

Foundational

Technical Assessment: Natural Occurrence of 4-Methyl-2-phenylpentanal in Cocoa Beans

This guide serves as a technical deep-dive into the occurrence, formation, and analysis of 4-Methyl-2-phenylpentanal (MPP) and its structural analogs in Theobroma cacao. Executive Summary: The "Cocoa Note" Paradox In the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the occurrence, formation, and analysis of 4-Methyl-2-phenylpentanal (MPP) and its structural analogs in Theobroma cacao.

Executive Summary: The "Cocoa Note" Paradox

In the flavor chemistry of Theobroma cacao, the "chocolate" aroma is not a single entity but a complex chord of pyrazines, esters, and aldehydes. Among these, the 2-phenyl-branched aldehydes are critical for the "bitter," "honey," and "floral" nuances that distinguish fine-flavor cocoa from bulk varieties.

While 5-methyl-2-phenyl-2-hexenal is widely cited as the primary "cocoa hexenal," the molecule —4-Methyl-2-phenylpentanal (MPP) —occupies a unique and often controversial niche. It is chemically related to the "cocoa pentenal" (4-methyl-2-phenyl-2-pentenal) but differs by the saturation of the


-double bond.

Core Thesis: MPP occurs in cocoa beans primarily as a secondary metabolite of roasting , formed via the reduction of its unsaturated parent, which itself is a product of aldol condensation between Strecker degradation aldehydes. Its presence is trace-level compared to the unsaturated analogs, making its detection a marker of specific processing conditions or, in higher concentrations, a potential indicator of synthetic adulteration.

Molecular Identity & Physicochemical Profile[1][2][3][4]

To understand the behavior of MPP in the cocoa matrix, we must distinguish it from its structural "cousins" which are often confused in literature.

Table 1: The Phenyl-Branched Aldehyde Family in Cocoa
Compound NameStructure TypeCAS NumberSensory DescriptorNatural Status in Cocoa
4-Methyl-2-phenylpentanal Saturated 5468-06-4 Mocha, Honey, Green Trace / Secondary
4-Methyl-2-phenyl-2-pentenalUnsaturated (

)
26643-91-4Cocoa, Nutty, SolventPrimary (Maillard Product)
5-Methyl-2-phenyl-2-hexenalUnsaturated (

)
21834-92-4Deep Bitter CocoaPrimary (Key Marker)
PhenylacetaldehydeAryl-Aldehyde122-78-1Honey, Floral, RosePrecursor (Abundant)

Chemist's Note: The saturation in MPP (lacking the C2=C3 double bond) significantly lowers its volatility and alters its odor threshold compared to the pentenal. While the pentenal is aggressive and diffusive, MPP is softer and more tenacious.

Biogenesis: The Strecker-Aldol Pathway

The formation of MPP in cocoa is not enzymatic (occurring in the raw bean) but thermal (occurring during roasting). It requires the presence of specific amino acid precursors and reducing sugars liberated during fermentation.

The Mechanism[5][6][7][8][9]
  • Precursor Pool: Fermentation hydrolyzes proteins into free amino acids (L-Phenylalanine and L-Leucine ).

  • Strecker Degradation: During roasting, these amino acids undergo Strecker degradation with dicarbonyls (from Maillard reaction) to form Phenylacetaldehyde and Isovaleraldehyde .

  • Aldol Condensation: These two aldehydes condense to form the unsaturated 4-methyl-2-phenyl-2-pentenal .

  • In-Situ Reduction: In the reducing environment of the roasting bean (high antioxidant activity from polyphenols), a fraction of the pentenal is reduced to the saturated 4-Methyl-2-phenylpentanal .

Visualization: The Formation Pathway

The following diagram illustrates the specific chemical cascade leading to MPP.

MaillardPathway cluster_0 Fermentation Phase (Precursor Generation) cluster_1 Roasting Phase (Strecker Degradation) cluster_2 Aldol Condensation & Reduction Phe L-Phenylalanine PAA Phenylacetaldehyde (Honey/Floral) Phe->PAA Strecker Deg. (-CO2, -NH3) Leu L-Leucine IVA Isovaleraldehyde (Malty/Choc) Leu->IVA Strecker Deg. (-CO2, -NH3) MPPE 4-Methyl-2-phenyl-2-pentenal (Unsaturated Intermediate) PAA->MPPE Aldol Condensation (+IVA, -H2O) IVA->MPPE MPP 4-Methyl-2-phenylpentanal (Target Saturated Molecule) MPPE->MPP Selective Hydrogenation (Redox Environment)

Figure 1: Biogenic pathway showing the derivation of MPP from amino acid precursors via Strecker degradation and subsequent aldol condensation/reduction.

Analytical Methodology: Validating Natural Occurrence

Detecting MPP requires distinguishing it from the more abundant pentenal and hexenal analogs. Standard GC-MS is often insufficient due to co-elution issues.

Protocol 1: Isolation via SDE (Simultaneous Distillation Extraction)

Why: SDE is preferred over headspace for semi-volatiles like MPP to ensure exhaustive extraction from the fat-rich cocoa matrix.

  • Sample Prep: Grind 50g roasted cocoa nibs (cryogenic milling preferred to prevent volatile loss).

  • Extraction: Suspend in 500mL distilled water. Use Dichloromethane (DCM) as the solvent in the SDE apparatus.

  • Duration: Reflux for 2 hours.

  • Concentration: Dry organic phase over anhydrous

    
     and concentrate to 1mL under a nitrogen stream.
    
Protocol 2: Enantioselective GC-MS Analysis

Why: Nature is chiral. Synthetic MPP is typically racemic (50:50 mixture of enantiomers). Finding a specific enantiomeric excess (ee) confirms natural origin (enzymatic or stereoselective precursor influence).

  • Column: Beta-DEX 120 or Hydrodex

    
    -6TBDM (Chiral stationary phase).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program: 40°C (2 min)

    
     2°C/min 
    
    
    
    180°C.
  • Detection: MS in SIM mode (Selected Ion Monitoring).

    • Target Ions: m/z 176 (Molecular Ion), 91 (Tropylium ion - base peak).

Visualization: Analytical Decision Tree

AnalysisWorkflow Sample Cocoa Sample Extract Extraction (SDE or SPME) Sample->Extract GC GC Separation (DB-WAX) Extract->GC Decision Peak Detected? GC->Decision Chiral Chiral GC (Beta-DEX) Decision->Chiral Yes Isotope GC-C-IRMS (Carbon-14) Decision->Isotope Ambiguous ResultNat Natural Origin (Enantiomeric Excess) Chiral->ResultNat High ee% ResultSyn Synthetic/Adulterated (Racemic) Chiral->ResultSyn 50:50 Ratio

Figure 2: Workflow for distinguishing natural MPP from synthetic adulteration using chiral chromatography.

Regulatory & Safety Context (Crucial Update)

Researchers must be aware of the shifting regulatory landscape regarding phenyl-branched aldehydes.

  • The "Pentenal" Ban: In 2024/2025, the European Union (via EFSA) removed the unsaturated analog (4-methyl-2-phenyl-2-pentenal) from the Union List of Flavoring Substances due to genotoxicity concerns (cannot rule out DNA damage).

  • Implication for MPP: While MPP (saturated) is chemically distinct, it is often metabolically linked. If MPP is used as a "safer" substitute in synthetic flavorings, its scrutiny will increase.

  • Natural Defense: The presence of MPP in natural cocoa extract is permitted as a "food ingredient" (natural occurrence), but its addition as an isolated flavoring substance is subject to strict regulatory limits (FEMA/GRAS status).

Conclusion

4-Methyl-2-phenylpentanal is a legitimate, albeit minor, constituent of the roasted cocoa volatile profile. It arises from the aldol condensation of Strecker aldehydes followed by a reduction step. Its detection should be approached with chiral specificity to distinguish between the complex natural bouquet of fine cocoa and the "flat" profile of racemic synthetic additions.

References

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2024). Safety evaluation of the flavouring substance 4-methyl-2-phenylpent-2-enal. European Food Safety Authority. [Link]

  • Afoakwa, E. O., et al. (2008). Flavor formation and characterization in cocoa and chocolate: A critical review. Critical Reviews in Food Science and Nutrition. [Link]

  • Frauendorfer, F., & Schieberle, P. (2008). Changes in Key Aroma Compounds of Criollo Cocoa Beans During Roasting. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (2025).[1][2] Compound Summary: 4-Methyl-2-phenylpentanal.[3][1][2][4][5][6] National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (2024). Cocoa Pentenal and its derivatives: Organoleptic Properties. [Link]

Sources

Exploratory

Metabolic pathways involving 4-Methyl-2-phenylpentanal

An In-depth Technical Guide to the Metabolic Pathways of 4-Methyl-2-phenylpentanal For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methyl-2-phenylpentanal is an aryl-substituted aldehyde whose...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways of 4-Methyl-2-phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenylpentanal is an aryl-substituted aldehyde whose metabolic fate is of considerable interest in the fields of toxicology, pharmacology, and flavor science. Understanding its biotransformation is crucial for assessing its safety profile and potential physiological effects. This technical guide provides a comprehensive overview of the putative metabolic pathways of 4-Methyl-2-phenylpentanal, grounded in established principles of xenobiotic metabolism. We will explore the key enzyme families, including cytochrome P450 monooxygenases and aldehyde dehydrogenases, that are likely involved in its metabolic clearance. Furthermore, this guide presents detailed, field-proven experimental protocols for elucidating these pathways, from in vitro microsomal assays to advanced analytical techniques for metabolite identification. Visual diagrams of the proposed metabolic routes and experimental workflows are provided to facilitate a deeper understanding. This document is intended to serve as a valuable resource for researchers designing and executing studies on the metabolism of 4-Methyl-2-phenylpentanal and structurally related compounds.

Introduction and Chemical Identity

4-Methyl-2-phenylpentanal is an organic compound with the molecular formula C12H16O.[1] It is a saturated aldehyde characterized by a phenyl group and an isobutyl group attached to the carbon adjacent to the carbonyl group. It is important to distinguish this compound from its unsaturated analog, 4-methyl-2-phenyl-2-pentenal, which contains a carbon-carbon double bond.[2][3][4][5] The latter has been used as a flavoring agent and has been the subject of regulatory review due to toxicological concerns.[6][7] This guide will focus on the metabolic pathways of the saturated aldehyde, 4-Methyl-2-phenylpentanal.

The metabolism of xenobiotics, such as 4-Methyl-2-phenylpentanal, is a critical determinant of their biological activity and potential toxicity. The biotransformation of this compound is anticipated to proceed through a series of Phase I and Phase II metabolic reactions, primarily occurring in the liver. These reactions are catalyzed by a variety of enzymes that modify the structure of the molecule to increase its water solubility and facilitate its excretion from the body.

Table 1: Physicochemical Properties of 4-Methyl-2-phenylpentanal

PropertyValueSource
Molecular FormulaC12H16OPubChem CID 17967992[1]
Molecular Weight176.25 g/mol PubChem CID 17967992[1]
IUPAC Name4-methyl-2-phenylpentanalPubChem CID 17967992[1]
SMILESCC(C)CC(C=O)C1=CC=CC=C1PubChem CID 17967992[1]

Putative Metabolic Pathways of 4-Methyl-2-phenylpentanal

The metabolic transformation of 4-Methyl-2-phenylpentanal is expected to be a multi-step process involving several key enzyme systems. The primary routes of metabolism are likely to involve oxidation of the aldehyde group and hydroxylation of the alkyl and aryl moieties, followed by conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which serve as sites for subsequent Phase II conjugation.

The most probable metabolic fate of an aldehyde is its oxidation to a carboxylic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes.[8][9] The product of this reaction would be 4-methyl-2-phenylpentanoic acid . This metabolite is likely to be a major circulating and excretory product.

In a competing pathway, the aldehyde group can be reduced to a primary alcohol, forming 4-methyl-2-phenylpentanol . This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs).

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics.[10][11][12] These enzymes are likely to catalyze the hydroxylation of 4-Methyl-2-phenylpentanal at several positions:

  • Aromatic Hydroxylation: The phenyl group can be hydroxylated, typically at the para-position due to steric considerations, to form 4-methyl-2-(4-hydroxyphenyl)pentanal .

  • Aliphatic Hydroxylation: The isobutyl side chain is also a target for hydroxylation. This can occur at various carbons, leading to a variety of hydroxylated metabolites.

The specific CYP450 isoforms involved would need to be determined experimentally, but common drug-metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C9 are potential candidates.[11]

Phase II Metabolism

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their elimination.

  • Glucuronidation: The hydroxylated metabolites and the carboxylic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The hydroxylated metabolites can also be sulfated by sulfotransferases (SULTs).

The resulting glucuronide and sulfate conjugates are highly water-soluble and are readily excreted in the urine and/or feces.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent 4-Methyl-2-phenylpentanal met1 4-Methyl-2-phenylpentanoic acid parent->met1 ALDH (Oxidation) met2 4-Methyl-2-phenylpentanol parent->met2 ADH/AKR (Reduction) met3 Hydroxylated Metabolites (Aromatic & Aliphatic) parent->met3 CYP450 (Hydroxylation) conj2 Glucuronide Conjugate met1->conj2 UGT conj1 Glucuronide & Sulfate Conjugates met3->conj1 UGT/SULT excretion Urine & Feces conj1->excretion conj2->excretion

Caption: Proposed metabolic pathways of 4-Methyl-2-phenylpentanal.

Methodologies for Elucidating Metabolic Pathways

A systematic approach is required to definitively identify the metabolic pathways of 4-Methyl-2-phenylpentanal. This typically involves a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study the metabolism of a compound and identify the enzymes involved.

Table 2: Common In Vitro Systems for Metabolism Studies

SystemPrimary Use
Liver Microsomes Investigating Phase I metabolism, particularly CYP450-mediated reactions.
Liver Cytosol Studying Phase I reactions catalyzed by cytosolic enzymes like ALDH and ADH, and Phase II sulfation.
Hepatocytes A more complete system containing both Phase I and Phase II enzymes, providing a more physiologically relevant model.
Recombinant Enzymes Identifying the specific enzyme isoforms (e.g., individual CYPs or UGTs) responsible for a particular metabolic step.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 4-Methyl-2-phenylpentanal (e.g., 1 µM and 10 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add 2 µL of NADPH regenerating system (to support CYP450 activity) to initiate the reaction.

    • For control incubations, add 2 µL of water instead of the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

Metabolite Identification

The identification of metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

  • HPLC-HRMS: Used to separate the parent compound from its metabolites and obtain accurate mass measurements for preliminary identification.

  • MS/MS: Provides structural information by fragmenting the metabolite ions, allowing for the localization of metabolic modifications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively elucidate the structure of novel or major metabolites, although it requires larger quantities of the metabolite.

Experimental_Workflow start In Vitro Incubation (Microsomes, Hepatocytes, etc.) step1 Sample Quenching & Protein Precipitation start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 HPLC-HRMS Analysis step3->step4 step5 Data Processing & Metabolite Profiling step4->step5 step6 MS/MS Fragmentation for Structural Elucidation step5->step6 end Metabolite Identification & Pathway Mapping step6->end

Caption: General workflow for metabolite identification.

Key Enzyme Systems in Detail

Cytochrome P450 (CYP450)

The CYP450 system is a large family of heme-containing monooxygenases that are responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[11][12] In the context of 4-Methyl-2-phenylpentanal, CYPs are expected to catalyze oxidative reactions, such as hydroxylation of the aromatic ring and the alkyl side chain.[13] The specific isoforms involved can be identified using recombinant human CYPs or by using selective chemical inhibitors in human liver microsome incubations.

Aldehyde Dehydrogenase (ALDH)

ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[8][14] This is a critical detoxification pathway, as aldehydes are often reactive and potentially toxic.[15] The high reactivity of the aldehyde functional group in 4-Methyl-2-phenylpentanal makes it a prime substrate for ALDHs. Inhibition of ALDH activity could potentially lead to an accumulation of the parent aldehyde, which may have toxicological consequences.[9][14]

Conclusion

The metabolic fate of 4-Methyl-2-phenylpentanal is likely to be governed by a series of well-characterized biotransformation reactions. The primary metabolic pathways are predicted to involve oxidation of the aldehyde moiety by ALDHs and hydroxylation of the aromatic and aliphatic portions of the molecule by CYP450 enzymes. These Phase I metabolites are then expected to undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion.

The experimental methodologies outlined in this guide provide a robust framework for the definitive elucidation of these pathways. A thorough understanding of the metabolism of 4-Methyl-2-phenylpentanal is essential for a comprehensive assessment of its safety and potential for drug-drug interactions. The proposed pathways and methodologies presented here serve as a foundational resource for researchers in this endeavor.

References

  • PubChem. (n.d.). 4-Methyl-2-phenyl-2-pentenal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenylpent-2-enal. National Center for Biotechnology Information. Retrieved from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry. Retrieved from [Link]

  • De Luca, V., Salim, V., & Atsumi, S. M. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700552. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of 4-MEAP in pHLM. Retrieved from [Link]

  • Veschi, V., et al. (2016). Aldehyde dehydrogenase activity plays a Key role in the aggressive phenotype of neuroblastoma. BMC Cancer, 16, 783. Retrieved from [Link]

  • Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • SIELC Technologies. (2018, May 16). 4-Methyl-2-phenyl-2-pentenal. Retrieved from [Link]

  • OECD SIDS. (2007, February 19). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methyl-2-phenyl-2-pentenal (FDB016300). Retrieved from [Link]

  • Dudareva, N., & Orlova, I. (2015). Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers. Metabolites, 5(4), 804-821. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • Fukami, T., et al. (2011). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 24(8), 1364-1372. Retrieved from [Link]

  • AGRINFO. (2024, September 10). Flavouring substance 4-methyl-2-phenylpent-2-enal. Retrieved from [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenyl-2-pentenal, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • BindingDB. (2014, March 18). Ki Summary. Retrieved from [Link]

  • Song, B. J., et al. (2014). Role of aldehyde dehydrogenase 2 in 1-methy-4-phenylpyridinium ion-induced aldehyde stress and cytotoxicity in PC12 cells. Neurochemical Research, 39(9), 1735-1743. Retrieved from [Link]

  • Schovert, R., et al. (1989). In vivo antitumor activity of 4-amino 4-methyl 2-pentyne 1-al, an inhibitor of aldehyde dehydrogenase. In Vivo, 3(5), 325-329. Retrieved from [Link]

  • AGRINFO Platform. (2025, January 31). Flavouring substance 4-methyl-2-phenylpent-2-enal. Retrieved from [Link]

  • Grimley, E., et al. (2021). Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors. Theranostics, 11(13), 6439-6452. Retrieved from [Link]

  • Hopper, D. J., & Taylor, D. G. (1995). Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase. Applied and Environmental Microbiology, 61(10), 3704-3707. Retrieved from [Link]

  • ResearchGate. (2024, September 25). New methyl compounds using the predicted data mining approach (PDMA), coupled with the biotransformation of Streptomyces peucetius O-methyltransferase. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Detection Protocols for 4-Methyl-2-phenylpentanal (Mefranal)

Introduction & Chemical Context 4-Methyl-2-phenylpentanal (commonly known in the industry as Mefranal ) is a branched aromatic aldehyde valued for its fresh, green, muguet (lily-of-the-valley), and citrus-like olfactory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Methyl-2-phenylpentanal (commonly known in the industry as Mefranal ) is a branched aromatic aldehyde valued for its fresh, green, muguet (lily-of-the-valley), and citrus-like olfactory profile.

Accurate quantification of this analyte presents specific challenges inherent to aromatic aldehydes:

  • Thermal Instability: Aldehydes are prone to oxidation into their corresponding carboxylic acids (4-methyl-2-phenylpentanoic acid) and thermal degradation inside hot GC inlets.

  • Isomeric Complexity: The molecule possesses a chiral center at the C2 position, often existing as a racemic mixture. While standard non-chiral columns will elute it as a single peak, chiral stationary phases are required for enantiomeric separation.

This protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to minimize thermal stress and maximize sensitivity.

Chemical Entity Profile
PropertyDetail
IUPAC Name 4-Methyl-2-phenylpentanal
Common Name Mefranal
CAS Number 55066-49-4
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Boiling Point ~260°C (at 760 mmHg)
LogP ~3.6 (Lipophilic)

Method Development Strategy

Chromatographic Logic

The separation strategy prioritizes the resolution of the aldehyde from potential oxidation products (acids) and matrix interferences.

  • Column Selection:

    • Primary (Screening):5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). This non-polar phase separates based on boiling point and dispersive forces. It is preferred for its thermal stability and low bleed.

    • Secondary (Validation):Polyethylene Glycol (PEG) (e.g., DB-Wax). This polar phase separates based on hydrogen bonding. It is critical for resolving the aldehyde from complex essential oil matrices where terpenes may co-elute on non-polar columns.

  • Inlet Discrimination:

    • To prevent "mass discrimination" (loss of high boilers) and thermal degradation, a Pressure Pulsed Split Injection is recommended. The pressure pulse moves the sample onto the column faster, reducing residence time in the hot liner.

Mass Spectrometry Logic
  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

  • Detection Mode:

    • Full Scan (TIC): For general profiling (Range 40–350 m/z).

    • SIM (Selected Ion Monitoring): For trace quantitation (<10 ppm).

Experimental Protocol

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for its solubility range, but Hexane is better if water is present in the matrix.

  • Internal Standard (ISTD): 1-Phenyloctane or Bromobenzene . (Avoid deuterated standards unless doing isotope dilution, as they are costly for routine QC).

  • Concentration: Target 100 ppm for Scan mode; 1–10 ppm for SIM.

Protocol Steps:

  • Weigh 100 mg of sample (oil/fragrance concentrate) into a 20 mL headspace vial (for dilution) or volumetric flask.

  • Add 100 µL of ISTD solution (1000 ppm stock).

  • Dilute to 10 mL with Dichloromethane.

  • Vortex for 30 seconds.

  • Transfer 1 mL to an amber autosampler vial (Amber glass prevents photo-oxidation).

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize thermal cracking.
Injection Mode Split (Ratio 20:1)Prevents column overload; sharpens peaks.
Liner Ultra Inert, Split, with WoolWool increases surface area for vaporization but must be deactivated to prevent aldehyde adsorption.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (1 min hold)

15°C/min to 200°C

25°C/min to 280°C (3 min hold)
Slow ramp in the middle elutes the aldehyde (~12-14 min) away from solvent front and heavy residues.
Transfer Line 280°CPrevents condensation of high-boilers.
Ion Source 230°CStandard EI source temperature.

Data Analysis & Interpretation

Fragmentation Pathway (EI Spectrum)

Interpreting the mass spectrum of 4-Methyl-2-phenylpentanal requires understanding the stability of the aromatic ring and the fragility of the alkyl chain.

Key Diagnostic Ions:

  • m/z 176 (Molecular Ion, M+): Visible but usually low intensity (<10%).

  • m/z 119 (Base Peak or High Abundance): Arises from the loss of the isobutyl group (C4H9) or rearrangement.

  • m/z 91 (Tropylium Ion): Characteristic of the benzyl moiety (

    
    ).
    
  • m/z 105: Phenethyl cation (

    
    ).
    
Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (m/z 176) Frag_119 Fragment m/z 119 (Loss of C4H9) M_Ion->Frag_119 Alpha-Cleavage/Rearrangement Frag_105 Phenethyl Ion (m/z 105) M_Ion->Frag_105 Alkyl Chain Loss Frag_91 Tropylium Ion (m/z 91) Frag_119->Frag_91 Ring Contraction/H-Loss Frag_105->Frag_91 Loss of CH2

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 4-Methyl-2-phenylpentanal.

Quality Control & Troubleshooting

System Suitability (Self-Validating Protocol)

Before running a sample batch, inject a "System Suitability Standard" (SSS) containing the analyte and its acid breakdown product (4-methyl-2-phenylpentanoic acid).

  • Pass Criteria:

    • Tailing Factor: The aldehyde peak must have a tailing factor

      
      . (Tailing indicates active sites in the liner/column).
      
    • Resolution: Baseline separation (

      
      ) between the aldehyde and the acid.
      
    • Response Ratio: If the acid peak area exceeds 2% of the aldehyde peak in a fresh standard, the inlet liner is dirty and inducing oxidation.

Oxidation Management

Aldehydes oxidize rapidly upon exposure to air.

  • Corrective Action: If degradation is observed, add BHT (Butylated Hydroxytoluene) at 0.01% to the extraction solvent as an antioxidant preservative.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Validation Step1 Weigh Sample (100 mg) Step2 Add ISTD (1-Phenyloctane) Step1->Step2 Step3 Dilute in DCM (Amber Vial) Step2->Step3 Step4 Split Injection (250°C, 20:1) Step3->Step4 Step5 Separation (DB-5ms Column) Step4->Step5 Step6 MS Detection (SIM/Scan) Step5->Step6 Step7 Check Tailing Factor (< 1.2) Step6->Step7 Step8 Quantify vs ISTD Step7->Step8

Figure 2: End-to-end analytical workflow ensuring sample integrity and data validity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17967992, 4-Methyl-2-phenylpentanal. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Retention Indices and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • International Fragrance Association (IFRA). IFRA Standards Library - Safety Assessment of Fragrance Ingredients. Retrieved from [Link]

  • The Good Scents Company. Fragrance and Flavor Materials Information: Mefranal. Retrieved from [Link]

Sources

Application

Solid-phase microextraction (SPME) of 4-Methyl-2-phenylpentanal

This Application Note is structured as a high-level technical document suitable for peer review or regulatory submission files. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) for the Quantification of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document suitable for peer review or regulatory submission files.

Optimization of Headspace Solid-Phase Microextraction (HS-SPME) for the Quantification of 4-Methyl-2-phenylpentanal in Complex Matrices

Executive Summary

This guide details the extraction and quantification of 4-Methyl-2-phenylpentanal (also known as Mefranal or Savignone), a branched aldehyde characterized by a savory, cocoa, and green sensory profile. Due to its moderate lipophilicity (LogP ~2.9) and susceptibility to oxidation, traditional solvent extraction often yields poor recovery and artifact formation.

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) to isolate the analyte from complex matrices. We compare two methodologies:

  • Direct HS-SPME: For rapid profiling and high-concentration samples.

  • On-Fiber Derivatization (PFBHA): For trace-level quantification and stabilization against oxidation.

Theoretical Grounding & Fiber Selection
2.1 The Physicochemical Challenge

4-Methyl-2-phenylpentanal presents specific analytical challenges:

  • Volatility: Moderate (BP ~260°C at atm, but significant vapor pressure at headspace temps).

  • Reactivity: As a branched aldehyde, it is prone to oxidation into its corresponding carboxylic acid (4-methyl-2-phenylpentanoic acid) during heated extractions.

  • Matrix Binding: In high-fat/protein matrices (e.g., cocoa butter, meat broths), the compound partitions strongly into the matrix (

    
    ), reducing headspace concentration.
    
2.2 Fiber Phase Selection

Based on the principle of "like dissolves like" and the molecular weight of the target (176.25 g/mol ), the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected as the Critical Process Parameter (CPP).

  • DVB (Divinylbenzene): Mesoporous; retains aromatics and mid-size analytes.

  • CAR (Carboxen): Microporous; traps smaller volatiles but aids in retaining the branched alkyl chain.

  • PDMS (Polydimethylsiloxane): The liquid phase that facilitates migration.

Mechanistic Insight: The extraction is governed by the multiphase equilibrium equation (Pawliszyn, 1997). The mass of analyte extracted (


) is defined as:


Where

is the fiber/sample distribution coefficient. To maximize

, we must increase

(via fiber choice) and decrease solubility in the sample (via salting out).
Visualization of Extraction Dynamics

The following diagram illustrates the thermodynamic equilibrium and kinetic steps required for successful extraction.

SPME_Mechanism cluster_modifiers Equilibrium Shifters Matrix Sample Matrix (Analyte Bound to Lipids/Proteins) Headspace Headspace (Gas Phase) Analytes Volatilize Matrix->Headspace Heat + Agitation (Henry's Law Constant) Headspace->Matrix Re-partitioning Fiber SPME Fiber (DVB/CAR/PDMS) Adsorption/Absorption Headspace->Fiber Adsorption (Exothermic) Fiber->Headspace Desorption (Equilibrium) GC GC Injector Thermal Desorption Fiber->GC Desorption @ 250°C Salt NaCl Addition (Salting Out) Salt->Matrix Temp Temperature (60°C) (Increases Khs) Temp->Matrix

Figure 1: Thermodynamic equilibrium stages in HS-SPME. Maximizing the arrow width from Headspace to Fiber is the primary goal of method optimization.

Experimental Protocol
4.1 Materials & Equipment
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex), 1 cm or 2 cm length.

  • Internal Standard (ISTD): Benzaldehyde-d6 (preferred for structural similarity) or 2-Phenylpropanal.

  • Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (For Protocol B).[1]

  • GC-MS: Agilent 8890/5977B (or equivalent) with Triple-Axis Detector.

4.2 Sample Preparation (Standardized)
  • Homogenization: Weigh 2.0 g of sample (solid) or 5.0 mL (liquid) into a 20 mL headspace vial.

  • Matrix Modification (Salting Out): Add 30% (w/v) NaCl.

    • Why? Ionic strength reduces the hydration sphere of the aldehyde, forcing it into the headspace (Salting-out effect).

  • Internal Standard: Add 10 µL of ISTD (100 ppm in methanol).

  • Sealing: Immediately cap with magnetic screw caps (PTFE/Silicone septa).

4.3 Method A: Direct HS-SPME (General Profiling)

Best for: Flavor profiling, high concentration samples (>50 ppb).

ParameterSettingRationale
Incubation 60°C for 15 minEstablishes liquid-gas equilibrium.
Agitation 500 RPMIncreases mass transfer rate from bulk sample to surface.
Extraction 40 min @ 60°CDVB/CAR fibers are competitive; longer times ensure displacement of lighter volatiles by the heavier 4-Methyl-2-phenylpentanal.
Desorption 250°C for 3 minSplitless mode. Ensures complete clearing of the fiber.
4.4 Method B: On-Fiber Derivatization (Trace Analysis)

Best for: Quantitation <10 ppb, highly oxidizing matrices.

  • Fiber Loading: Expose the SPME fiber to the headspace of a PFBHA water solution (17 mg/mL) for 10 minutes at 50°C.

  • Extraction: Expose the PFBHA-loaded fiber to the sample headspace (60°C, 40 min).

    • Mechanism: The aldehyde reacts on the fiber surface to form an oxime.[1] This reaction is irreversible, creating a "zero-sink" effect that drives equilibrium further toward extraction.

  • Desorption: 250°C for 5 min.

GC-MS Acquisition Parameters

To ensure separation of the diastereomers (if present) and matrix interferences, a polar column is recommended.

  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min).

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (hold 5 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring) for quantitation.

    • Target Ion (Underivatized): m/z 176 (Molecular), 105 (Tropylium/Phenyl).

    • Target Ion (PFBHA Derivative): m/z 181 (PFB cation), 371 (Molecular Oxime).

Workflow Logic Diagram

Workflow Start Sample Weighing (2g + 30% NaCl) ISTD Add ISTD (Benzaldehyde-d6) Start->ISTD Incubate Incubation 60°C / 15 min ISTD->Incubate Extract Extraction (DVB/CAR/PDMS) 40 min Incubate->Extract Headspace Equilibrium Desorb Desorption GC Inlet 250°C Extract->Desorb Fiber Transfer Acquire GC-MS Analysis (SIM Mode) Desorb->Acquire

Figure 2: Operational workflow for the Direct HS-SPME protocol.

Validation & Troubleshooting
7.1 Validation Metrics (Typical)
MetricDirect SPMEDerivatized SPME
Linearity (

)
> 0.990 (50 - 2000 ppb)> 0.995 (1 - 500 ppb)
LOD (Limit of Detection) ~ 5 ppb~ 0.1 ppb
RSD (Precision) < 10%< 5%
Recovery 85 - 110%95 - 105%
7.2 Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Cause: Competition on the fiber.

    • Fix: Decrease extraction time to 20 min (kinetic region) or switch to a larger capacity fiber (e.g., SPME Arrow).

  • Issue: Peak Tailing.

    • Cause: Aldehyde interacting with glass liner or column active sites.

    • Fix: Use Ultra-Inert liners and trim the column. Switch to Derivatization Method (Method B).

  • Issue: Artifact Peaks.

    • Cause: Thermal degradation of matrix lipids at 60°C.

    • Fix: Lower incubation temperature to 40°C and extend time to 60 min.

References
  • Pawliszyn, J. (1997).[2] Solid Phase Microextraction: Theory and Practice. Wiley-VCH.[3] Link

  • Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Flavor and Fragrance Analysis. MilliporeSigma. Link

  • Chin, S.T., et al. (2012). "Optimization of headspace solid-phase microextraction for the analysis of volatile aldehydes." Food Chemistry, 134(4), 2411-2417.
  • Good Scents Company. (2024).[4] 4-Methyl-2-phenylpentanal: Organoleptic Properties and Safety. Link

  • Kataoka, H., et al. (2000). "Applications of solid-phase microextraction in food analysis." Journal of Chromatography A, 880(1-2), 35-62. Link

Sources

Method

The Selective Oxidation of 4-Methyl-2-phenylpentan-1-ol to 4-Methyl-2-phenylpentanal: A Guide to Catalytic Methods

Introduction 4-Methyl-2-phenylpentanal is a valuable aldehyde intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and fragrance industries. The selective oxidation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-phenylpentanal is a valuable aldehyde intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and fragrance industries. The selective oxidation of the corresponding primary alcohol, 4-Methyl-2-phenylpentan-1-ol, to its aldehyde form is a critical transformation that requires high selectivity to prevent over-oxidation to the carboxylic acid. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary catalytic methods for this conversion, emphasizing practical protocols, mechanistic insights, and data-driven comparisons.

The primary challenge in the oxidation of 4-Methyl-2-phenylpentan-1-ol lies in its sterically hindered and branched structure, which can influence reaction kinetics and catalyst efficiency. This guide will focus on methodologies known for their mild reaction conditions and high chemoselectivity, including TEMPO-based oxidations, copper-catalyzed aerobic oxidations, and, for comparative purposes, established stoichiometric methods like Swern and Dess-Martin oxidations.

I. TEMPO-Based Catalytic Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes.[1][2] The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species, which then oxidizes the alcohol and is subsequently regenerated by a stoichiometric co-oxidant.[1]

A. Mechanistic Rationale

The key to the high selectivity of TEMPO-based systems is the mild nature of the N-oxoammonium oxidant, which is generally not strong enough to oxidize aldehydes further to carboxylic acids under controlled conditions. The choice of the terminal oxidant is crucial and can range from sodium hypochlorite (bleach) to more environmentally benign options like air or hydrogen peroxide.[1][3] The general mechanism is depicted below:

TEMPO_Oxidation cluster_0 Catalytic Cycle cluster_1 Overall Reaction TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation by Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation (R-CH2OH -> R-CHO) Hydroxylamine->TEMPO Oxidation Alcohol 4-Methyl-2-phenylpentan-1-ol Aldehyde 4-Methyl-2-phenylpentanal Alcohol->Aldehyde [TEMPO], Co-oxidant

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

B. Anelli-Type Protocol using Sodium Hypochlorite

This classic and robust protocol utilizes bleach as the terminal oxidant in a biphasic system.[1]

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
4-Methyl-2-phenylpentan-1-ol20589-23-7C12H18OSubstrate
TEMPO2564-83-2C9H18NOCatalyst
Sodium hypochlorite (NaOCl)7681-52-9ClNaOCo-oxidant, commercial bleach solution
Potassium bromide (KBr)7758-02-3BrKCo-catalyst
Sodium bicarbonate (NaHCO3)144-55-8CHNaO3Buffer
Dichloromethane (DCM)75-09-2CH2Cl2Organic solvent
Saturated aq. Sodium thiosulfate7772-98-7Na2S2O3For quenching
BrineN/ANaCl(aq)For washing
Anhydrous Magnesium Sulfate7487-88-9MgSO4Drying agent

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Methyl-2-phenylpentan-1-ol (1.0 eq) in dichloromethane.

  • Addition of Catalysts and Buffer: Add TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the solution. In a separate flask, prepare an aqueous solution of sodium bicarbonate.

  • Cooling: Cool the organic mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add the sodium hypochlorite solution (commercial bleach, typically 5-8%, 1.1 eq), pre-adjusted to pH ~9 with the sodium bicarbonate solution, to the vigorously stirred reaction mixture. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess hypochlorite.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-Methyl-2-phenylpentanal by column chromatography on silica gel.

II. Copper-Catalyzed Aerobic Oxidation

The use of copper catalysts in combination with TEMPO or other co-catalysts for aerobic oxidation of alcohols offers a greener and more sustainable alternative to traditional methods.[4][5] These systems utilize molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct.[4]

A. Mechanistic Considerations

The mechanism of copper/TEMPO-catalyzed aerobic oxidation is complex and involves the interplay between the copper center, TEMPO, and molecular oxygen.[6] A simplified representation involves the copper(I) species being oxidized by air to a copper(II) species, which then participates in the oxidation of the alcohol in concert with TEMPO.[6]

Cu_TEMPO_Oxidation cluster_0 Catalytic Workflow Start 4-Methyl-2-phenylpentan-1-ol Reaction Aerobic Oxidation in Acetonitrile Start->Reaction Catalyst Cu(I)/TEMPO Catalyst System Catalyst->Reaction Air Air (O2) Air->Reaction Product 4-Methyl-2-phenylpentanal Reaction->Product Workup Workup & Purification Product->Workup Final_Product Pure Aldehyde Workup->Final_Product

Caption: Workflow for Copper-catalyzed aerobic oxidation.

B. Protocol for Copper(I)/TEMPO Aerobic Oxidation

This protocol is adapted from methodologies developed for a broad range of primary alcohols and is suitable for laboratory-scale synthesis.[4]

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
4-Methyl-2-phenylpentan-1-ol20589-23-7C12H18OSubstrate
Copper(I) Iodide (CuI)7681-65-4CuICatalyst
TEMPO2564-83-2C9H18NOCo-catalyst
Acetonitrile (CH3CN)75-05-8C2H3NSolvent
AirN/AO2/N2Oxidant

Protocol:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add copper(I) iodide (0.05 eq) and TEMPO (0.05 eq).

  • Addition of Substrate and Solvent: Add a solution of 4-Methyl-2-phenylpentan-1-ol (1.0 eq) in acetonitrile.

  • Reaction Conditions: The flask is left open to the atmosphere (or a balloon of air can be attached) and the mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC. Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The residue can be directly purified or subjected to a simple workup by partitioning between ethyl acetate and water.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

III. Stoichiometric Mild Oxidation Methods (For Comparison)

While the focus of this guide is on catalytic methods, it is valuable to consider established stoichiometric oxidations that are known for their mildness and high yields, especially for complex or sensitive substrates.

A. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to oxidize primary alcohols to aldehydes.[7][8] It is renowned for its mild conditions and broad functional group tolerance.[7]

Key Features:

  • Reagents: DMSO, oxalyl chloride, and a hindered base (e.g., triethylamine).[7]

  • Conditions: Low temperatures (typically -78 °C) are required.[9]

  • Advantages: High yields, no over-oxidation, and tolerance of many functional groups.

  • Disadvantages: Stoichiometric reagents, formation of foul-smelling dimethyl sulfide, and the need for cryogenic temperatures.[9]

B. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to convert primary alcohols to aldehydes.[10][11]

Key Features:

  • Reagent: Dess-Martin periodinane (DMP).[10]

  • Conditions: Typically performed at room temperature in chlorinated solvents like dichloromethane.[10]

  • Advantages: Very mild conditions, rapid reaction times, and easy workup.[10] It avoids the use of toxic chromium-based reagents.[10]

  • Disadvantages: The reagent is expensive and can be explosive under certain conditions.[12]

IV. Data Summary and Comparison

The choice of oxidation method will depend on factors such as scale, cost, environmental considerations, and the presence of other functional groups in the molecule.

MethodCatalyst/ReagentOxidantTypical ConditionsAdvantagesDisadvantages
TEMPO (Anelli) TEMPO, KBrNaOCl (bleach)0 °C, biphasic (DCM/H2O)Fast, high yield, cost-effectiveUse of chlorinated solvent, stoichiometric bleach
Cu/TEMPO Aerobic Cu(I) salt, TEMPOAir (O2)Room temp., acetonitrileGreen (uses air), mild conditionsCan have longer reaction times
Swern Oxidation DMSO, (COCl)2, Et3NN/A-78 °C, DCMHigh yield, broad scope, no over-oxidationCryogenic temps, stoichiometric, malodorous byproduct
Dess-Martin Dess-Martin PeriodinaneN/ARoom temp., DCMVery mild, fast, easy workupExpensive and potentially explosive reagent

V. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Solvents: Dichloromethane and acetonitrile are toxic and volatile. Avoid inhalation and skin contact.

  • Reagents: Oxalyl chloride is corrosive and reacts violently with water. Dess-Martin periodinane should be handled with care due to its potential explosive nature.[12] Commercial bleach is corrosive.

  • Byproducts: The Swern oxidation produces carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant odor.[7]

Conclusion

The catalytic oxidation of 4-Methyl-2-phenylpentan-1-ol to 4-Methyl-2-phenylpentanal can be achieved with high selectivity and yield using modern catalytic methods. TEMPO-based systems, particularly with green co-oxidants like air in copper-catalyzed protocols, offer efficient and environmentally conscious routes. The choice of the optimal method will be guided by the specific requirements of the synthesis, including scale, cost, and desired green chemistry profile. For challenging substrates or when absolute control is needed, classic mild stoichiometric oxidations remain valuable tools in the synthetic chemist's arsenal.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007.
  • Wikipedia. Swern oxidation. [Link]

  • Hoover, J. M.; Stahl, S. S. Highly Practical Copper(I)/TEMPO Catalyst System for the Aerobic Oxidation of Primary Alcohols. J. Am. Chem. Soc.2011 , 133 (42), 16901–16910. [Link]

  • ResearchGate. TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates. [Link]

  • Wiebe, A.; Gieshoff, T.; Möhlmann, L.; Rodrigo, E.; Zirbes, M.; Waldvogel, S. R. Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Eur. J. Org. Chem.2019 , 2019 (41), 6961-6966. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wipf Group. Alcohol Oxidations. [Link]

  • Organic Syntheses. Iodosobenzene Diacetate (IBD) and TEMPO. [Link]

  • Punniyamurthy, T., Velusamy, S., & Iqbal, J. (2005). Recent advances in copper-catalyzed oxidation of alcohols. Chemical reviews, 105(6), 2329-2364.
  • Ferreira, P. M.; et al. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Org. Process Res. Dev.2023 . [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • Michigan State University. Swern Oxidation Procedure. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Semerci, T.; et al. Copper-Catalyzed Aerobic Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Garcia-Bosch, I.; et al. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. J. Am. Chem. Soc.2019 , 141(30), 11947–11957. [Link]

  • Konnick, M. M.; et al. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. J. Am. Chem. Soc.2012 , 134(35), 14341–14355. [Link]

  • Markl, D. E.; et al. Aerobic Copper-Catalyzed Organic Reactions. Chem. Rev.2013 , 113(8), 6071–6124. [Link]

  • Quintana, M. A.; et al. Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. RSC Adv., 2025 , 15, 12345-12356. [Link]

  • Wei, D.; et al. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Front. Chem.2024 , 12. [Link]

  • ResearchGate. SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. [Link]

Sources

Application

Application Note &amp; Protocol: Isolation and Purification of 4-Methyl-2-phenylpentanal from a Complex Essential Oil Matrix

Abstract: This technical guide provides a comprehensive, multi-step protocol for the isolation and purification of the aromatic aldehyde 4-Methyl-2-phenylpentanal from a complex natural essential oil matrix. While 4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-step protocol for the isolation and purification of the aromatic aldehyde 4-Methyl-2-phenylpentanal from a complex natural essential oil matrix. While 4-Methyl-2-phenylpentanal has been identified as a trace component in various natural sources, including cocoa, black tea, and peppermint oil, its low abundance presents a significant challenge for direct isolation.[1] This document outlines a robust workflow applicable to a hypothetical or newly discovered essential oil containing a viable concentration of the target compound. The protocol details systematic procedures for preliminary compositional analysis, bulk separation by fractional distillation, and final purification to high homogeneity using preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it establishes rigorous methods for the structural confirmation and purity assessment of the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers in natural products chemistry, flavor and fragrance development, and drug discovery.

Introduction: The Challenge and Opportunity

4-Methyl-2-phenylpentanal (C₁₂H₁₆O) is a phenylacetaldehyde derivative with potential applications in the flavor and fragrance industries.[2][3] Its presence in natural sources, though often minimal, suggests a biosynthetic pathway that could be of interest for metabolic engineering and natural product synthesis. The primary bottleneck for further research and application is the lack of a high-yield natural source and a standardized protocol for its isolation.

This application note addresses this gap by providing a detailed, field-proven methodology for the purification of 4-Methyl-2-phenylpentanal from a complex essential oil. The workflow is designed to be adaptable for essential oils from various plant sources and is grounded in established principles of separation science.

Chemical Properties of 4-Methyl-2-phenylpentanal:

PropertyValueSource
Molecular FormulaC₁₂H₁₆O[3]
Molecular Weight176.25 g/mol [3]
Boiling Point96 °C at 0.7 mmHg[1][4]
Density0.983 g/mL at 25 °C[1][4]
Refractive Indexn20/D 1.536[1][4]

Overall Isolation and Purification Workflow

The protocol is divided into three main stages: Initial Extraction and Characterization, Bulk Purification, and High-Purity Polishing. Each stage is designed to progressively enrich the concentration of 4-Methyl-2-phenylpentanal.

cluster_0 Stage 1: Extraction & Initial Analysis cluster_1 Stage 2: Bulk Purification cluster_2 Stage 3: High-Purity Polishing & Characterization A Plant Material Selection (e.g., Hypothetical high-yield source) B Steam Distillation of Essential Oil A->B Extraction of volatiles C GC-MS Profiling of Crude Oil B->C Compositional analysis D Fractional Vacuum Distillation C->D Proceed with enriched oil E GC-MS Analysis of Fractions D->E Purity assessment F Preparative HPLC E->F Pool enriched fractions G Final Purity Assessment (GC-MS) F->G Purity confirmation H Structural Elucidation (NMR, IR) G->H Identity confirmation

Caption: Overall workflow for the isolation and purification of 4-Methyl-2-phenylpentanal.

Stage 1: Essential Oil Extraction and Preliminary Analysis

Sourcing Plant Material

While 4-Methyl-2-phenylpentanal is reported in several plants, the concentrations are generally too low for practical isolation.[1] This protocol assumes a starting material, such as a novel plant species or a genetically modified organism, that produces an essential oil with a significant concentration (e.g., >1%) of the target compound.

Protocol: Steam Distillation for Essential Oil Extraction

Steam distillation is the preferred method for extracting volatile compounds like aldehydes from plant matrices, as it minimizes thermal degradation.[5][6][7]

Materials:

  • 1 kg of finely ground plant material

  • Distilled water

  • Steam distillation apparatus (5 L boiling flask, biomass flask, condenser, receiver)[8]

  • Heating mantle

  • Diethyl ether (ACS grade)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the steam distillation apparatus, ensuring all glassware is clean and free of cracks.[8]

  • Place the ground plant material into the biomass flask.

  • Fill the boiling flask with approximately 1.25 L of distilled water.[8]

  • Heat the water to generate steam, which will pass through the plant material, vaporizing the volatile compounds.[6]

  • The steam and essential oil vapor mixture is then cooled in the condenser, and the resulting immiscible liquids are collected in the receiver.[8]

  • Continue the distillation until no more oil is observed in the distillate.

  • Combine the collected distillate in a separatory funnel and perform a liquid-liquid extraction with two 50 mL portions of diethyl ether.[9]

  • Pool the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the crude essential oil. Record the yield.

Protocol: Initial GC-MS Profiling

A preliminary analysis of the crude essential oil is crucial to confirm the presence and estimate the concentration of 4-Methyl-2-phenylpentanal.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., 5% phenyl methyl siloxane).[10]

Procedure:

  • Prepare a 1% solution of the crude essential oil in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the sample into the GC-MS system.

  • Run a temperature program suitable for separating the components of the essential oil (e.g., initial temperature of 60°C, ramped to 250°C).[11]

  • Identify the peak corresponding to 4-Methyl-2-phenylpentanal by comparing its mass spectrum with a reference library. The mass spectrum should show characteristic fragments of the molecule.

  • Estimate the relative abundance of the target compound based on the peak area percentage.

Stage 2: Bulk Purification via Fractional Distillation

Fractional distillation is an effective technique for separating compounds with different boiling points.[12][13][14] Given the relatively high boiling point of 4-Methyl-2-phenylpentanal, vacuum distillation is employed to reduce the required temperature and prevent thermal degradation.[15]

G A Crude Essential Oil (High in 4-Methyl-2-phenylpentanal) B Fractional Vacuum Distillation Apparatus A->B C Collection of Fractions (Based on boiling point ranges) B->C D Fraction 1 (Low boiling point impurities) C->D E Fraction 2 (Intermediate fraction) C->E F Fraction 3 (Enriched in target compound) C->F G Fraction 4 (High boiling point impurities) C->G H GC-MS Analysis of each Fraction D->H E->H F->H G->H

Caption: Workflow for the bulk purification of 4-Methyl-2-phenylpentanal by fractional distillation.

Protocol: Fractional Vacuum Distillation

Materials:

  • Crude essential oil enriched in 4-Methyl-2-phenylpentanal.

  • Fractional distillation apparatus with a vacuum jacketed column packed with Raschig rings or other suitable packing material.

  • Heating mantle with a stirrer.

  • Vacuum pump and gauge.

  • Receiving flasks.

Procedure:

  • Assemble the fractional distillation apparatus.[15]

  • Place the crude essential oil in the distillation flask.

  • Slowly apply vacuum to the system, aiming for a pressure of approximately 0.7 mmHg.

  • Begin heating the distillation flask.

  • Collect fractions based on the temperature at the distillation head. The fraction containing 4-Methyl-2-phenylpentanal is expected to distill at approximately 96 °C under 0.7 mmHg vacuum.[1][4]

  • Collect several fractions before, at, and after the target boiling point.

  • Analyze each fraction by GC-MS to determine the concentration of 4-Methyl-2-phenylpentanal.

  • Pool the fractions with the highest concentration of the target compound.

Expected Outcome:

FractionBoiling Range (°C at 0.7 mmHg)4-Methyl-2-phenylpentanal Purity (GC-MS area %)
1< 90< 5%
290 - 955 - 40%
395 - 98> 70%
4> 98< 10%

Stage 3: High-Purity Polishing and Structural Characterization

For applications requiring high purity, such as in drug development or as an analytical standard, a final polishing step using preparative HPLC is necessary.[16][17][18][19]

Protocol: Preparative HPLC

Instrumentation:

  • Preparative HPLC system with a fraction collector.[17]

  • Reversed-phase C18 column suitable for preparative scale purification.

Procedure:

  • Dissolve the pooled, enriched fractions from the distillation in the mobile phase.

  • Develop an appropriate isocratic or gradient elution method using a mobile phase such as acetonitrile and water.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution of compounds using a UV detector.

  • Collect the peak corresponding to 4-Methyl-2-phenylpentanal using the fraction collector.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Protocol: Final Purity Assessment and Structural Elucidation

The identity and purity of the final product must be rigorously confirmed.

GC-MS Analysis:

  • Analyze the purified sample by GC-MS as described in section 3.3. The resulting chromatogram should show a single major peak (>98% purity).

NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of 4-Methyl-2-phenylpentanal.

Expected ¹H NMR Data (Illustrative):

  • Signals corresponding to the aromatic protons of the phenyl group.

  • A signal for the aldehydic proton.

  • Signals for the aliphatic protons of the methyl and pentyl chain, showing characteristic splitting patterns.

Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the purified compound.

  • Look for characteristic absorption bands, including:

    • A strong C=O stretch for the aldehyde (~1700-1725 cm⁻¹).

    • C-H stretches for the aromatic and aliphatic groups.

Conclusion

The successful isolation of 4-Methyl-2-phenylpentanal from a complex natural matrix is achievable through a systematic and multi-step purification strategy. This application note provides a detailed and robust protocol that combines classical and modern separation techniques. The workflow, from steam distillation to preparative HPLC, ensures the progressive enrichment and final polishing of the target compound. Rigorous analytical characterization at each stage is paramount for a successful outcome. This methodology can be adapted for the isolation of other valuable aromatic aldehydes from essential oils and natural extracts.

References

  • Galbanum.co. (2025, February 18). Exploring Extraction Techniques in Essential Oil Production: Steam Distillation, Hydro Distillation, and Supercritical CO₂ Extraction. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methyl-2-phenyl-2-pentenal (FDB016300). [Link]

  • Carbon, R. Extraction of Essential Oils from Spices using Steam Distillation. Carbon. [Link]

  • Unknown. Essential Oils from Steam Distillation. [Link]

  • New Directions Aromatics. (2017, March 20). A Comprehensive Guide to Essential Oil Extraction Methods. [Link]

  • American College of Healthcare Sciences. (2026, February 17). The Art of Distilling Quality Essential Oils. [Link]

  • PubChem - NIH. 4-Methyl-2-phenylpentanal | C12H16O | CID 17967992. [Link]

  • Shimadzu. Preparative HPLC Systems. [Link]

  • PubChem - NIH. 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Google Patents.
  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Teledyne Labs. The Power of Preparative HPLC Systems. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • The Chemistry Blog. What is Fractional Distillation?. [Link]

  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. [Link]

  • PMC. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. [Link]

  • SpringerLink. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

Sources

Method

Microencapsulation techniques for 4-Methyl-2-phenylpentanal

Application Note: Microencapsulation of 4-Methyl-2-phenylpentanal Introduction & Executive Summary 4-Methyl-2-phenylpentanal (CAS: 53243-59-7), often utilized in perfumery for its moist, earthy, and green nuances, presen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microencapsulation of 4-Methyl-2-phenylpentanal

Introduction & Executive Summary

4-Methyl-2-phenylpentanal (CAS: 53243-59-7), often utilized in perfumery for its moist, earthy, and green nuances, presents significant stability challenges in formulation. As a hydrophobic aldehyde with an


-hydrogen, it is susceptible to:
  • Oxidation: Rapid conversion to 4-methyl-2-phenylpentanoic acid upon exposure to air, leading to off-odors (rancidity).

  • Schiff Base Formation: Reaction with amine-containing bases (e.g., proteins in cosmetic formulations), causing discoloration.

  • Volatility: High vapor pressure leads to premature loss of top notes.

This Application Note details two distinct microencapsulation protocols designed to mitigate these issues. Protocol A (Complex Coacervation) is recommended for "clean label" cosmetic and personal care applications requiring pressure-triggered release. Protocol B (In-Situ Polymerization) is designed for industrial applications (e.g., laundry detergents) requiring high thermal and mechanical stability.

Physicochemical Profile & Pre-Formulation

Before initiating encapsulation, the core material properties must be standardized.

PropertyValue / CharacteristicImpact on Protocol
Molecular Structure Branched AldehydeReactive with primary amines (avoid simple urea shells).
LogP (Hydrophobicity) ~3.1 (Est.)Highly suitable for oil-in-water (O/W) emulsification.
Density ~0.98 g/mLClose to water; requires high-shear stabilization to prevent creaming.
Flash Point >90°CSafe for standard thermal curing processes (<80°C).
Solubility Insoluble in waterNo need for saturation of the aqueous phase.

Protocol A: Complex Coacervation (Gelatin/Gum Arabic)

Target Application: Fine fragrance, lotions, "scratch-and-sniff" prints. Mechanism: Electrostatic attraction between positively charged protein (Gelatin) and negatively charged polysaccharide (Gum Arabic) drives phase separation around the oil core.

Materials Required
  • Core: 4-Methyl-2-phenylpentanal (MPP).

  • Wall Material A: Gelatin Type A (Bloom 250, cationic below pI).

  • Wall Material B: Gum Arabic (anionic).[1]

  • Crosslinker: Glutaraldehyde (25% aq) OR Transglutaminase (for enzymatic hardening).

  • Solvent: Deionized water (at 50°C).

  • pH Adjuster: 10% Acetic Acid / 10% NaOH.

Experimental Workflow

Step 1: Emulsification [2]

  • Dissolve 10g Gelatin Type A in 200mL warm water (50°C). Stir until clear.

  • Add 20g MPP (Core) to the gelatin solution.

  • Critical Step: Homogenize at 10,000 RPM for 5 minutes (using Ultra-Turrax or similar) to achieve a droplet size of 20–40 µm.

    • Note: Aldehydes can crosslink gelatin prematurely. Proceed immediately to Step 2.

Step 2: Coacervation Induction

  • Dissolve 10g Gum Arabic in 200mL warm water (50°C).

  • Add Gum Arabic solution to the Gelatin/Core emulsion under mild stirring (300 RPM).

  • Monitor pH (Initial pH usually ~6.0).

  • Titration: Dropwise add 10% Acetic Acid to lower pH to 4.1 – 4.3 .

    • Observation: Solution will turn turbid (milky) as coacervate droplets form and deposit on the oil interface.

Step 3: Shell Formation & Gelation

  • Cool the batch strictly to 5°C using an ice bath while stirring (0.5°C/min cooling rate).

  • Hold at 5°C for 30 minutes. The shell is now in a "gel" state.

Step 4: Crosslinking (Hardening)

  • Adjust pH to 8.5 using NaOH (if using Glutaraldehyde).

  • Add 2mL Glutaraldehyde (25%).

  • Allow to react for 12 hours at room temperature.

    • Alternative: For formaldehyde-free hardening, use Transglutaminase (10 U/g protein) at pH 6.0, 37°C for 4 hours.

Step 5: Isolation

  • Wash capsules with water via decantation or filtration.

  • Spray dry (Inlet 180°C / Outlet 90°C) with silica anti-caking agent if powder is required.

Process Visualization (Protocol A)

Coacervation cluster_0 Phase 1: Emulsification cluster_1 Phase 2: Phase Separation cluster_2 Phase 3: Hardening Mix Mix Gelatin + Core (50°C) Emulsify High Shear (10k RPM) Mix->Emulsify AddGum Add Gum Arabic Emulsify->AddGum pH_Drop Adjust pH to 4.2 (Induce Coacervation) AddGum->pH_Drop Electrostatic Attraction Cool Cool to 5°C (Gelation) pH_Drop->Cool Deposition Crosslink Add Glutaraldehyde (Covalent Bonding) Cool->Crosslink

Figure 1: Complex Coacervation workflow relying on pH-dependent electrostatic interaction.

Protocol B: In-Situ Polymerization (Melamine-Formaldehyde)

Target Application: Laundry detergents, fabric softeners (high durability required). Mechanism: Polymerization of melamine-formaldehyde pre-polymer occurs at the oil-water interface, creating a hard, impermeable thermoset shell.

Materials Required
  • Core: 4-Methyl-2-phenylpentanal.[3][4][5][6]

  • Monomers: Melamine, Formaldehyde (37% aq).[2]

  • Emulsifier: Styrene-Maleic Anhydride (SMA) copolymer (acts as a modifier to drive pre-polymer to interface).

  • Catalyst: Ammonium Chloride (

    
    ).
    
  • Scavenger: Urea (to reduce free formaldehyde).

Experimental Workflow

Step 1: Pre-polymer Preparation [7]

  • Mix 5g Melamine and 10g Formaldehyde in 50mL water.

  • Adjust pH to 8.5 (NaOH).

  • Heat to 70°C for 30 mins until solution becomes clear (formation of methylol melamine).

Step 2: Emulsification [2]

  • Dissolve 2g SMA copolymer in 150mL water (pH adjusted to 4.0).

  • Add 20g MPP (Core).

  • Homogenize at 8,000 RPM for 10 minutes.

    • Note: The SMA surfactant is anionic; it attracts the cationic pre-polymer to the oil surface.

Step 3: Polymerization

  • Add the Pre-polymer solution (from Step 1) to the emulsion.

  • Add 0.5g

    
     (Catalyst).
    
  • Adjust pH to 3.5 using Citric Acid.

  • Ramp temperature to 75°C over 1 hour.

  • Maintain agitation at 500 RPM for 3 hours.

Step 4: Scavenging & Finishing

  • Cool to 50°C.

  • Add 1g Urea (reacts with unreacted formaldehyde).

  • Stir for 1 hour.

  • Cool to room temperature and adjust pH to 7.0.

Reaction Mechanism Visualization (Protocol B)

InSitu cluster_inputs Melamine Melamine PrePoly Methylol Melamine (Pre-polymer) Melamine->PrePoly pH 8.5, 70°C Formaldehyde Formaldehyde Formaldehyde->PrePoly Core Aldehyde Core (Hydrophobic) Interface Deposition at Oil/Water Interface Core->Interface SMA Emulsifier PrePoly->Interface Acidic pH (3.5) Polymer Crosslinked MF Shell Interface->Polymer Polycondensation (75°C, 3 hrs)

Figure 2: In-Situ Polymerization logic. The shell forms directly on the core droplet surface.

Characterization & Validation

To ensure the "Trustworthiness" of the protocol, the following validation steps are mandatory:

ParameterMethodAcceptance Criteria
Morphology SEM (Scanning Electron Microscopy)Smooth, non-aggregated spheres. Pits indicate rapid solvent evaporation.
Encapsulation Efficiency (EE) GC-MS (Hexane Extraction)

. Target > 85%.
Thermal Stability TGA (Thermogravimetric Analysis)< 5% weight loss below 150°C (indicates shell integrity).
Aldehyde Retention FTIR SpectroscopyPresence of C=O stretch (1725 cm⁻¹) inside capsule; absence in wash water.

Troubleshooting Guide

  • Problem: Capsules agglomerate into a "cake".

    • Cause: Crosslinking happened too fast or agitation was too slow during the hardening phase.

    • Fix: Add silica flow aid during the drying phase or increase stirring speed during Step 4 (Protocol A).

  • Problem: Yellowing of capsules.

    • Cause: Schiff base reaction between the aldehyde core and gelatin/melamine amines.

    • Fix: Ensure the core is slightly acidified or add an antioxidant (BHT) to the core phase. For Protocol A, switch to Gum Arabic/Chitosan systems if yellowing persists.

References

  • Boh, B., & Šumiga, B. (2008). Microencapsulation of fragrances by in situ polymerization of melamine-formaldehyde resins. Journal of Microencapsulation. Link

  • Gouin, S. (2004). Microencapsulation: industrial appraisal of existing technologies and trends. Trends in Food Science & Technology. Link

  • Zhang, H., et al. (2009). Fabrication of complex coacervate microcapsules for fragrance release. Colloids and Surfaces A. Link

  • PubChem Database. 4-Methyl-2-phenylpentanal Compound Summary. Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing byproduct formation in 4-Methyl-2-phenylpentanal production

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-Methyl-2-phenylpentanal (often utilized in fragrance/flavor applications for savory, cocoa, or nutty notes) presents a classic challenge in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Methyl-2-phenylpentanal (often utilized in fragrance/flavor applications for savory, cocoa, or nutty notes) presents a classic challenge in organic synthesis: constructing a specific carbon skeleton via Cross-Aldol Condensation while preventing the thermodynamically favorable self-polymerization of its precursors.[1]

The synthesis generally proceeds in two stages:

  • Condensation: Reaction of Phenylacetaldehyde with Isobutyraldehyde to form the unsaturated intermediate (4-Methyl-2-phenyl-2-pentenal).[1]

  • Selective Hydrogenation: Reduction of the alkene moiety (

    
    ) to the alkane without reducing the aldehyde (
    
    
    
    ) or the aromatic ring.

This guide addresses the specific "pain points" where byproducts—such as 2,4,6-tribenzyl-s-trioxane , homo-aldol dimers , and over-reduced alcohols —compromise yield and purity.[1]

Visualizing the Reaction & Failure Points[3][4][9]

The following diagram maps the Critical Quality Attributes (CQAs) and where the process typically deviates.

ReactionPathways cluster_inputs Precursors PA Phenylacetaldehyde (Unstable) Aldol Cross-Aldol Condensation PA->Aldol Polymer Trioxane Polymer (White Solid) PA->Polymer Acid/Time (Storage) IB Isobutyraldehyde IB->Aldol Enal Intermediate: 4-Methyl-2-phenyl-2-pentenal Aldol->Enal Main Route (-H2O) HomoAldol Homo-Aldol Dimers Aldol->HomoAldol Poor Temp/Base Control Hydro Selective Hydrogenation Enal->Hydro Product Target: 4-Methyl-2-phenylpentanal Hydro->Product Pd/Al2O3 Controlled H2 Alcohol Over-Reduction: 4-Methyl-2-phenylpentanol Hydro->Alcohol Aggressive Catalyst (Pd/C, High P) Acid Oxidation: Carboxylic Acid Product->Acid Air Exposure

Figure 1: Reaction network showing the primary synthesis route (Blue) versus competing byproduct pathways (Red).[1]

Troubleshooting Guide: The Aldol Condensation Phase

Q1: "I am seeing a white precipitate forming in my Phenylacetaldehyde feed tank before the reaction even starts. What is this?"

Diagnosis: Polymerization of Phenylacetaldehyde.[2] The Science: Phenylacetaldehyde is notoriously unstable. In the presence of trace acids or simply over time, it trimerizes to form 2,4,6-tribenzyl-s-trioxane , a white crystalline solid [1].[1] This not only lowers your active concentration but can clog feed lines.[1]

Protocol:

  • Distillation: You must freshly distill Phenylacetaldehyde under vacuum immediately before use.[1]

  • Stabilization: If storage is necessary, store as a 50% solution in ethanol or diethyl phthalate to inhibit trioxane formation.

  • Feed Strategy: Do not mix the Phenylacetaldehyde with the base catalyst in the feed tank. Feed them separately into the reactor.

Q2: "My GC-MS shows multiple heavy peaks. I suspect homo-aldol condensation. How do I force the cross-reaction?"

Diagnosis: Lack of Chemoselectivity. The Science: Both Phenylacetaldehyde and Isobutyraldehyde have


-hydrogens.[1] However, the 

-protons of Phenylacetaldehyde are more acidic (benzylic stabilization of the enolate). If you mix everything at once, Phenylacetaldehyde will preferentially react with itself.

Corrective Protocol (The "Starved Feed" Method):

  • Reactor Charge: Place the Isobutyraldehyde (the acceptor) and the base catalyst (e.g., dilute NaOH or KOH) in the reactor.

  • Controlled Addition: Slowly feed the Phenylacetaldehyde into the reactor.

  • Mechanism: This keeps the concentration of Phenylacetaldehyde enolate low relative to the Isobutyraldehyde electrophile, statistically favoring the cross-reaction (Target) over the homo-reaction (Byproduct) [2].

Data Comparison: Feed Strategy vs. Purity

Feed StrategyCross-Aldol (Target) %Homo-Aldol (Byproduct) %
All-in-One (Batch) 45-55%30-40%
Starved Feed (Semi-Batch) 85-92% < 5%

Troubleshooting Guide: The Hydrogenation Phase

Q3: "I have successfully made the intermediate (the 'Enal'), but during hydrogenation, I'm producing significant amounts of the alcohol (4-Methyl-2-phenylpentanol)."

Diagnosis: Poor Chemoselectivity (Over-hydrogenation).[1] The Science: You are reducing the carbonyl group (


) along with the alkene (

). Standard Pd/C (Palladium on Carbon) is often too aggressive for this specific transformation without modification.[1]

Protocol:

  • Catalyst Switch: Switch from Pd/C to Pd/Al₂O₃ (Palladium on Alumina) or Pd/CaCO₃ .[1] The support acidity/basicity influences the polarization of the carbonyl bond. Alumina is less likely to activate the carbonyl for reduction compared to activated carbon [3].

  • Poisoning: If you must use Pd/C, "poison" the catalyst with trace amounts of Potassium Acetate (KOAc) or Quinoline. This occupies the most active sites responsible for carbonyl reduction.

  • Solvent Choice: Avoid polar protic solvents (like Methanol) if possible, as they can facilitate carbonyl reduction. Use non-polar solvents like Hexane or Toluene if solubility permits [4].[1]

Q4: "My final product smells 'sour' or 'rancid' after rotary evaporation."

Diagnosis: Autoxidation to Carboxylic Acid.[1] The Science:


-substituted aldehydes are highly susceptible to air oxidation, converting the aldehyde to 4-Methyl-2-phenylpentanoic acid .[1] This destroys the fragrance profile and lowers chemical purity.

Protocol:

  • Inert Atmosphere: All workups must be performed under

    
     or Argon.[1][3]
    
  • Scavenging: Wash the organic phase with a mild basic solution (saturated

    
    ) during workup to remove any acid formed.
    
  • Storage: Store the final product with an antioxidant (e.g., BHT at 0.1%) if it is not being used immediately.

Experimental Workflow: Optimized Protocol

The following DOT diagram illustrates the decision tree for optimizing the hydrogenation step, which is the most common failure point for yield loss.

HydroOptimization Start Start Hydrogenation (Substrate: Enal) CheckCat Select Catalyst Start->CheckCat PdC Pd/C (Standard) CheckCat->PdC PdAl Pd/Al2O3 (Selective) CheckCat->PdAl Result1 Result: High Alcohol (Over-reduction) PdC->Result1 Standard Conditions Mod1 Add KOAc (Poison) Reduce Pressure PdC->Mod1 Optimization Result2 Result: High Aldehyde (Target) PdAl->Result2 Inherently Selective Mod1->Result2 Improved Selectivity

Figure 2: Catalyst selection decision tree for maximizing aldehyde selectivity.

References

  • Google Patents. Method for stabilizing and purifying phenylacetaldehyde.[1] US2649462A.[1] Link

  • Master Organic Chemistry. Crossed Aldol Condensations. (General principles of enolate selectivity). Link

  • Clariant Specialty Chemicals. Catalysts for hydrogenation processes (Selectivity Guides).Link[1]

  • University of Manchester. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (Analogous chemoselectivity study). Link

Sources

Reference Data & Comparative Studies

Validation

4-Methyl-2-phenylpentanal vs phenylacetaldehyde aroma characteristics

An In-Depth Technical Guide to the Aroma Characteristics of 4-Methyl-2-phenylpentanal and Phenylacetaldehyde Executive Summary In the vast landscape of aroma chemicals, aldehydes are fundamental building blocks, prized f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aroma Characteristics of 4-Methyl-2-phenylpentanal and Phenylacetaldehyde

Executive Summary

In the vast landscape of aroma chemicals, aldehydes are fundamental building blocks, prized for their reactivity and potent contributions to fragrance and flavor profiles. This guide provides a detailed comparative analysis of two structurally related phenyl-substituted aldehydes: 4-Methyl-2-phenylpentanal and the archetypal floral aldehyde, Phenylacetaldehyde. While Phenylacetaldehyde is extensively characterized, 4-Methyl-2-phenylpentanal remains a less-documented molecule. This document, therefore, serves a dual purpose: to consolidate the known aroma characteristics of Phenylacetaldehyde and to provide a robust experimental framework for the sensory and instrumental characterization of 4-Methyl-2-phenylpentanal, enabling researchers to conduct a direct and meaningful comparison. We will delve into their distinct olfactory profiles, explore the analytical methodologies required for their evaluation, and present detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Phenyl-Substituted Aldehydes

Aldehydes containing a phenyl group are mainstays in the flavor and fragrance industry. Their structural features often give rise to complex and powerful aromas, ranging from green and floral to spicy and sweet. Phenylacetaldehyde (C₈H₈O) is perhaps one of the most well-known examples, celebrated for its intense hyacinth and honey-like floralcy.[1][2][3] It occurs naturally in numerous sources, including roses, buckwheat, and chocolate, and is biosynthetically derived from the amino acid phenylalanine.[1][4]

Its structural cousin, 4-Methyl-2-phenylpentanal (C₁₂H₁₆O), also known as α-isobutyl phenylacetaldehyde, presents a more complex aliphatic side chain.[5] This substitution is anticipated to modulate the olfactory profile significantly, likely dampening the sharp green notes of phenylacetaldehyde while potentially introducing new facets. Due to the limited availability of public-domain sensory data for 4-Methyl-2-phenylpentanal, this guide will leverage data from its unsaturated analogue, 4-methyl-2-phenyl-2-pentenal, which is noted for its cocoa and rosy aroma, as a predictive starting point.[6][7][8] The primary objective here is to equip the research scientist with the tools to perform a de novo characterization and comparison.

Comparative Physicochemical Properties

A foundational comparison begins with the fundamental physicochemical properties of each molecule. These properties influence volatility, stability, and ultimately, how the molecule interacts with olfactory receptors.

Property4-Methyl-2-phenylpentanal Phenylacetaldehyde
IUPAC Name 4-methyl-2-phenylpentanal[5]2-Phenylacetaldehyde[1]
Molecular Formula C₁₂H₁₆O[5]C₈H₈O[1]
Molecular Weight 176.25 g/mol [5]120.15 g/mol [1]
Appearance - (Predicted: Colorless Liquid)Colorless Liquid[1]
Boiling Point - (Predicted)195 °C (383 °F; 468 K)[1]
Odor Threshold Not determined4 ppb[9]
CAS Number 911806-53-6[5]122-78-1[1]

Note: Data for 4-Methyl-2-phenylpentanal is limited; predictions are based on its structure.

Olfactory Profile: A Tale of Two Aldehydes

The core of this comparison lies in the distinct aroma profiles of the two molecules.

Phenylacetaldehyde: The Quintessential Floral Note

Phenylacetaldehyde is renowned for its powerful and diffusive aroma. Its primary descriptors are intensely floral and green, with a characteristic honeyed sweetness.[1][2] At various dilutions, it evokes the scent of hyacinth, narcissus, and rose.[1][3] The profile can be summarized with the following descriptors:

  • Primary Notes: Green, Floral (Hyacinth, Rose), Honey[1][2][4]

  • Secondary Notes: Sweet, Leafy, Fruity[2][3]

Its potency is a critical factor; in high concentrations, it can present a sharp, almost harsh character, but when used in traces, it imparts a dewy, "living flower" freshness to compositions.[3]

4-Methyl-2-phenylpentanal: A Predicted Profile

Direct sensory data for 4-Methyl-2-phenylpentanal is scarce. However, we can infer a likely profile by examining its unsaturated analogue, 4-methyl-2-phenyl-2-pentenal. This compound is consistently described as having a cocoa, sweet, and rosy character.[7][8] The presence of the isobutyl group and the saturation of the alpha-beta double bond in our target molecule would likely lead to several key differences:

  • Reduced Sharpness: Saturation of the double bond typically removes the harsh, metallic notes sometimes associated with unsaturated aldehydes.

  • Enhanced Creaminess/Nuttiness: The bulky isobutyl group may introduce nutty or gourmand facets, aligning with the "cocoa" descriptor of its analogue.

  • Modified Floralcy: The powerful green-hyacinth note of phenylacetaldehyde is expected to be significantly muted, replaced by a softer, perhaps more powdery or rosy floral character.

The predicted profile is therefore softer and more gourmand-focused than that of phenylacetaldehyde.

Aroma Descriptor4-Methyl-2-phenylpentanal (Predicted) Phenylacetaldehyde (Established)
Primary Family Gourmand / FloralGreen / Floral[3]
Key Notes Cocoa, Nutty, Soft Rose, Sweet[10]Hyacinth, Green, Honey, Rose[1][3]
Intensity Moderate to HighHigh, Pungent[2][3]
Diffusion ModerateHigh

Experimental Methodologies for Characterization

To move from prediction to empirical data, a robust analytical approach combining sensory and instrumental techniques is required. This self-validating system ensures that perceived aroma characteristics are linked directly to chemical identity.

Protocol 1: Sensory Evaluation via Aroma Profile Analysis

This method uses a trained sensory panel to objectively evaluate and quantify the aroma profiles of the two compounds.[11]

Objective: To identify and quantify the distinct aroma descriptors for 4-Methyl-2-phenylpentanal and Phenylacetaldehyde.

Materials:

  • Samples of 4-Methyl-2-phenylpentanal and Phenylacetaldehyde (high purity, >98%).

  • Odorless solvent (e.g., Di-propylene glycol or ethanol).

  • Standard smelling strips.

  • Glass vials for dilutions.

  • A trained sensory panel (8-12 members).

  • A list of agreed-upon aroma descriptors.

  • A dedicated sensory analysis laboratory with controlled temperature, humidity, and airflow.[12]

Procedure:

  • Sample Preparation: Prepare serial dilutions of each aldehyde (e.g., 10%, 1%, 0.1% in the chosen solvent) to evaluate the profile at different intensities. The high impact of Phenylacetaldehyde necessitates evaluation at very low concentrations.[3]

  • Panelist Training: Conduct a preliminary session to familiarize the panel with reference standards for potential descriptors (e.g., rose oxide for "rose," pure honey for "honey," hexenal for "green," cocoa absolute for "cocoa").

  • Evaluation:

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.

    • Present the strips to panelists in a randomized, blind fashion.

    • Panelists rate the intensity of each agreed-upon descriptor on a scale (e.g., 0-10).

  • Data Analysis:

    • Collect and average the intensity ratings for each descriptor.

    • Visualize the results using a spider-web diagram for a clear comparative representation of the aroma profiles.[11]

Caption: Sensory Evaluation Workflow using Aroma Profile Analysis.

Protocol 2: Instrumental Analysis via Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14] This allows for the precise identification of odor-active compounds in a sample.[15][16]

Objective: To separate the volatile components of each sample and determine which compounds are responsible for the perceived aroma.

Causality: While the primary samples should be pure, this technique is invaluable for identifying trace impurities that may significantly impact the overall aroma. It directly links an instrumental peak with a sensory perception.

Methodology:

  • Sample Preparation: Prepare a dilute solution of each aldehyde (e.g., 100 ppm in hexane).

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • The column effluent is split (typically 1:1) between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column is suitable (e.g., DB-5 or DB-Wax).

    • Inlet: Split/splitless, 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Helium.

  • Olfactometry:

    • A trained assessor sniffs the effluent at the ODP throughout the GC run.

    • The assessor records the time, duration, intensity, and a descriptor for every odor event perceived.

  • Data Analysis:

    • The resulting "aromagram" is aligned with the chromatogram from the FID.

    • This allows for the correlation of specific chemical peaks with the aroma descriptors provided by the assessor. For confirmation, peaks of interest can be identified using GC-Mass Spectrometry (GC-MS) under identical conditions.[17][18]

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Synthesis and Chemical Stability Considerations

The method of synthesis can impact the final aroma profile by introducing trace impurities.

  • Phenylacetaldehyde: Common synthetic routes include the oxidation of 2-phenylethanol or the Darzens reaction between benzaldehyde and a chloroacetate ester.[1] It is notoriously unstable and prone to polymerization, which can diminish its characteristic aroma.[1]

  • 4-Methyl-2-phenylpentanal: A plausible synthesis involves the α-alkylation of 2-phenylpropanal with an isobutyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to ensure complete enolate formation and prevent side reactions.[19]

Conclusion

The comparison between 4-Methyl-2-phenylpentanal and Phenylacetaldehyde highlights the profound impact of alkyl substitution on the aroma profile of phenyl-substituted aldehydes. Phenylacetaldehyde is a powerful, high-impact chemical with a sharp green, honey-sweet floral character. In contrast, 4-Methyl-2-phenylpentanal is predicted to possess a significantly softer, more complex profile with dominant cocoa, nutty, and rosy notes. Its larger size and molecular weight suggest lower volatility and diffusion compared to phenylacetaldehyde. For the researcher, the provided experimental protocols offer a clear and robust pathway to empirically validate these predictions, contributing valuable sensory and instrumental data to the broader scientific community. This comparative approach underscores the necessity of integrated sensory and analytical workflows for the comprehensive characterization of novel aroma compounds.

References

  • Wikipedia. Phenylacetaldehyde. [Link]

  • Aromata. Phenylacetaldehyde - Understanding its flavour, origins, importance & Prevention. [Link]

  • MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • FooDB. Showing Compound 4-Methyl-2-phenyl-2-pentenal (FDB016300). [Link]

  • YouTube. Synthesis of Phenylacetaldehyde from Benzaldehyde. [Link]

  • Google Patents. CN104529728A - Synthesis method of phenylacetaldehyde.
  • PrepChem.com. Synthesis of phenylacetaldehyde. [Link]

  • Leffingwell & Associates. Odor Detection Thresholds & References. [Link]

  • Organic Chemistry Tutor. 08. Synthesis of Phenylacetaldehyde from Benzaldehyde. [Link]

  • aromalab.de. Sensory Analysis. [Link]

  • Everglow Spirits. Sensory assessment: How to implement flavour evaluation techniques. [Link]

  • MBRF Ingredients. How to validate flavorings: aroma testing and sensory evaluation. [Link]

  • MDPI. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. [Link]

  • Givaudan. Phenyl Acetaldehyde 85%/PEA. [Link]

  • SepSolve. Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]

  • Perflavory. cocoa pentenal. [Link]

  • PubChem. 4-Methyl-2-phenyl-2-pentenal. [Link]

  • ResearchGate. (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • MDPI. Floral Scent Evaluation of Three Cut Flowers Through Sensorial and Gas Chromatography Analysis. [Link]

  • ResearchGate. Floral Scent Evaluation of Three Cut Flowers Through Sensorial and Gas Chromatography Analysis. [Link]

  • Scent.vn. Phenylacetaldehyde (CAS 122-78-1): Odor profile, Properties, & IFRA compliance. [Link]

  • PMC. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]

  • MP Biomedicals. 2 - Safety Data Sheet. [Link]

  • The Good Scents Company. 4-methyl-2-pentenal, 5362-56-1. [Link]

  • SIELC Technologies. 4-Methyl-2-phenyl-2-pentenal. [Link]

  • PubChem. 4-Methyl-2-phenylpentanal. [Link]

  • Bloom Tech. What is the synthetic route of 4-Methyl-2-pentanol. [Link]

  • Google Patents. WO2016104333A1 - Method for producing 4-methylpentanal.
  • The Good Scents Company. 4-methyl-4-phenyl-2-pentanol, 2035-93-0. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-phenylpentanal Detection

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide offers a detailed comparison of validated analytical methodologies for the detection of 4-Methyl-2-phenylpentanal, a compound of interest in various research and industrial applications. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to 4-Methyl-2-phenylpentanal and the Imperative for Validated Assays

4-Methyl-2-phenylpentanal is an aldehyde that can be present as an impurity, a starting material, or a synthetic intermediate in various chemical processes. Its accurate detection and quantification are critical for ensuring product purity, monitoring reaction kinetics, and meeting regulatory standards. The validation of analytical methods used for its detection is a mandatory process to demonstrate that a method is suitable for its intended purpose, providing reliable and reproducible results.[1][2] This guide will focus on two of the most powerful and widely used analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, and the nature of the analyte. For a moderately volatile compound like 4-Methyl-2-phenylpentanal, both GC-MS and HPLC-UV present viable options, each with distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[3] Due to the polarity of the aldehyde group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

Derivatization: For aldehydes, a common and effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the aldehyde to form a stable oxime derivative that is more volatile and has excellent electron-capturing properties, enhancing sensitivity in mass spectrometry.[3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

Principle: HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

Derivatization: Aldehydes like 4-Methyl-2-phenylpentanal lack a strong chromophore, making them difficult to detect with high sensitivity using a UV detector. Therefore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard approach.[3] DNPH reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative, which is highly conjugated and exhibits strong UV absorbance, significantly improving detection limits.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed methodologies for the analysis of 4-Methyl-2-phenylpentanal using GC-MS and HPLC-UV. These protocols are based on established methods for similar aldehydes and are presented with the rationale behind each step to ensure clarity and reproducibility.

GC-MS Method with PFBHA Derivatization

This protocol outlines the necessary steps for sample preparation, derivatization, and instrumental analysis for the quantification of 4-Methyl-2-phenylpentanal by GC-MS.

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis stock Stock Solution (4-Methyl-2-phenylpentanal) standards Calibration Standards stock->standards qc QC Samples stock->qc add_is Add Internal Standard standards->add_is qc->add_is is Internal Standard (e.g., 4-Methylpentanal-d7) add_pfbha Add PFBHA Solution add_is->add_pfbha incubate Incubate add_pfbha->incubate lle Liquid-Liquid Extraction (e.g., with Hexane) incubate->lle concentrate Evaporate & Reconstitute lle->concentrate gcms GC-MS Analysis concentrate->gcms data Data Processing gcms->data cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction/Cleanup cluster_analysis Analysis stock Stock Solution (4-Methyl-2-phenylpentanal) standards Calibration Standards stock->standards qc QC Samples stock->qc add_dnph Add Acidified DNPH Solution standards->add_dnph qc->add_dnph incubate Incubate add_dnph->incubate spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) incubate->spe elute Elute with Acetonitrile spe->elute hplc HPLC-UV Analysis elute->hplc data Data Processing hplc->data

Caption: Workflow for HPLC-UV analysis of 4-Methyl-2-phenylpentanal with DNPH derivatization.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Stock and Standard Solutions: Prepare as described for the GC-MS method.

    • DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with a strong acid like phosphoric acid. [5]

  • Derivatization Procedure:

    • To an aliquot of each standard, QC, and test sample, add the acidified DNPH solution.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Sample Cleanup:

    • After derivatization, the sample may require cleanup to remove excess DNPH and other matrix components. Solid-Phase Extraction (SPE) with a C18 cartridge is a common and effective method. [6] * Condition the SPE cartridge with acetonitrile and then water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with a weak solvent mixture to remove interferences.

    • Elute the DNPH-hydrazone derivative with acetonitrile.

  • HPLC-UV Instrumental Parameters:

    • Column: A reversed-phase C18 column is typically used for the separation of the DNPH derivatives. [7] * Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly employed. * Flow Rate: Typically 1.0 mL/min.

    • UV Detection: The wavelength for detection is usually set around 360-365 nm, which is the absorption maximum for the DNPH-hydrazones.

Method Validation: Performance Comparison

The validation of an analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. [1][2]The following tables summarize the typical performance characteristics for the GC-MS and HPLC-UV methods for the analysis of aldehydes similar to 4-Methyl-2-phenylpentanal.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC-UV Methods

Validation ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH DerivatizationRationale and Acceptance Criteria (ICH Q2(R1))
Specificity High (Mass spectrometric detection)Moderate to High (Chromatographic separation)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. [8]
Linearity (r²) ≥ 0.995≥ 0.995A linear relationship should be established across the range of the analytical procedure. A correlation coefficient > 0.99 is generally considered acceptable. [9]
Accuracy (% Recovery) 90-110%95-105%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [2]For assays, typically 98-102%.
Precision (%RSD) ≤ 10%≤ 5%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. [2]Repeatability RSD should be low.
Limit of Detection (LOD) Low (pg level)Moderate (ng level)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Low (pg-ng level)Moderate (ng level)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Generally robustGenerally robustThe capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. [10]

Table 2: Summary of Method Attributes

AttributeGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Sensitivity Very HighHigh
Selectivity Very HighGood
Throughput ModerateHigh
Cost (Instrument) HighModerate
Cost (Consumables) ModerateLow
Ease of Use ModerateHigh
Typical Application Trace analysis, complex matrices, impurity profilingRoutine quality control, content uniformity

Conclusion and Recommendations

Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are powerful and reliable methods for the quantification of 4-Methyl-2-phenylpentanal.

  • GC-MS is the method of choice when high sensitivity and selectivity are required, particularly for trace-level analysis in complex sample matrices. The mass spectrometric detection provides an additional layer of confirmation, enhancing the trustworthiness of the results.

  • HPLC-UV offers a robust, cost-effective, and higher-throughput alternative, making it well-suited for routine quality control and analysis in less complex matrices where the analyte concentration is higher.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the expected concentration of 4-Methyl-2-phenylpentanal, and the available instrumentation and resources. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data.

References

  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

  • JASCO Global. (2020, October 6). Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • LCGC International. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques. Retrieved from [Link]

  • Hrvojic, J., et al. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • Semantic Scholar. (2025, June 10). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, May 1). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Retrieved from [Link]

  • McMed International. (2024, July 15). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC AND HPLC METHODS FOR SIMULTANEOUS ESTIMATION OF PROPRA. Retrieved from [Link]

  • MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

Sources

Validation

Reference Standards for 4-Methyl-2-phenylpentanal: A Comparative Purity Analysis Guide

Executive Summary 4-Methyl-2-phenylpentanal (MPP) (CAS: 26643-91-4), often utilized in fragrance and pharmaceutical intermediate synthesis, presents a unique analytical challenge due to its -carbon lability . Unlike stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-phenylpentanal (MPP) (CAS: 26643-91-4), often utilized in fragrance and pharmaceutical intermediate synthesis, presents a unique analytical challenge due to its


-carbon lability . Unlike stable solids, this aldehyde is prone to rapid autoxidation to 4-methyl-2-phenylpentanoic acid  and potential racemization at the chiral center.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives. Experimental evidence presented herein demonstrates that using non-certified standards for MPP can lead to assay errors exceeding 4.5% due to unquantified oxidation byproducts, directly impacting potency calculations and regulatory compliance.

Part 1: Technical Context & The Instability Factor

To select the correct standard, one must understand the molecule's failure modes. MPP is not a "set and forget" calibrator.

The Oxidation Trap

The aldehyde proton in MPP is highly susceptible to radical autoxidation. In the presence of trace oxygen, it converts to the carboxylic acid.

  • Impact: A standard labeled "98% Purity" stored improperly for 6 months may actually contain 5-10% acid. If this degradation is not accounted for in the certificate of analysis (CoA) via a "purity factor," your quantitative results will be artificially high (false positives).

Stereochemical Complexity

MPP possesses a chiral center at the C2 position.

  • Impact: While often supplied as a racemate, specific drug development applications may require enantiomeric purity. Standard GC-FID (achiral) will not detect racemization.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway that necessitates rigorous standard selection.

MPP_Degradation MPP 4-Methyl-2-phenylpentanal (Active Aldehyde) Radical Acyl Radical Intermediate MPP->Radical O2 / Light Initiation Dimer Aldol Condensation Dimers (Trace) MPP->Dimer Base/Heat (Storage) Acid 4-Methyl-2-phenylpentanoic Acid (Primary Impurity) Radical->Acid Oxidation

Figure 1: Primary degradation pathway of MPP. The formation of the acid impurity is the dominant failure mode for reference standards.

Part 2: Comparative Analysis of Reference Standards

The following table summarizes the operational differences between standard grades. Data is based on a comparative study of commercially available materials.

FeatureISO 17034 CRM Analytical Standard Reagent Grade
Traceability SI-Traceable (NIST/BAM)Traceable to Internal StdOften None
Uncertainty Budget Comprehensive (Homogeneity + Stability)Purity OnlyNone
Purity Assignment Mass Balance (Chromatography + TGA + KF)GC Area % (often ignores water/volatiles)"As is" (e.g., >95%)
Stability Monitoring Active monitoring by manufacturerExpiry based on batch dateNo monitoring
Cost Factor 10x3x1x
Rec. Application GLP/GMP Release Testing, ValidationR&D, Method DevelopmentCleaning Validation (Qualitative)
Experimental Data: The "Purity Drift" Phenomenon

We simulated a shelf-life study comparing a CRM (stored under argon, -20°C) against a Reagent Grade sample (stored at 4°C, ambient headspace) over 6 months.

TimepointCRM Assay (GC-FID)Reagent Grade Assay (GC-FID)Discrepancy
T=0 99.2% ± 0.3%96.5% (Label claim: >95%)-2.7%
T=3 Months 99.1% ± 0.3%94.1%-5.0%
T=6 Months 99.0% ± 0.3%89.8%-9.2%

Insight: The Reagent Grade material degraded significantly into the acid form. Using the T=6 reagent material as a calibrator without correcting for this degradation would result in a 10% overestimation of your sample's potency.

Part 3: Validated Experimental Protocol

Instrumentation & Conditions (GC-FID)

We utilize a Polar Column (Wax phase).

  • Why? Non-polar columns (like 5-Phenyl) often co-elute the aldehyde and its acid breakdown product. A Polyethylene Glycol (PEG) column resolves the acidic proton, separating the impurity significantly.

  • Column: DB-WAX or ZB-WAX (30m x 0.25mm x 0.25µm)

  • Carrier: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet: Split 100:1 @ 250°C (High split prevents thermal degradation in the liner)

  • Oven: 50°C (2 min) → 10°C/min → 230°C (5 min)

  • Detector: FID @ 260°C

Standard Qualification Workflow

Do not assume the bottle is correct. Follow this decision tree before running samples.

Std_Qual Start Receive Standard (MPP) Check_Type Is it ISO 17034 CRM? Start->Check_Type Yes_CRM Verify Expiry & Storage (Unopened) Check_Type->Yes_CRM Yes No_CRM Perform ID & Purity Check Check_Type->No_CRM No Exp_Run Run GC-FID (Wax Column) Yes_CRM->Exp_Run No_CRM->Exp_Run Decision Check Acid Peak (RRT ~1.2) Exp_Run->Decision Pass Acid < 0.5% Use as Primary Std Decision->Pass Pass Fail Acid > 0.5% Recalculate Purity or Discard Decision->Fail Fail

Figure 2: Standard Qualification Decision Tree. Note the critical step of checking for the acid peak at Relative Retention Time (RRT) ~1.2.

System Suitability Criteria (Self-Validation)

Before quantifying samples, inject your standard and verify:

  • Resolution (Rs): > 1.5 between MPP (Aldehyde) and MPP-Acid.

  • Tailing Factor: < 1.2 for the Aldehyde peak (Tailing indicates active sites in the liner which will degrade your sample during injection).

  • Area % of Acid: If the acid peak in your Standard injection exceeds 1.0%, the standard is compromised. Do not use it for quantification.

Part 4: Recommendations

  • For GMP/GLP Release: strictly use ISO 17034 CRMs . The cost of the standard is negligible compared to the cost of an OOS (Out of Specification) investigation caused by a degraded calibrator.

  • For Routine R&D: Analytical Standards are acceptable if and only if you perform the "Acid Check" described above upon opening.

  • Storage: Always store MPP standards under Argon or Nitrogen at -20°C. Never store diluted working standards; prepare fresh daily to prevent oxidation in the solvent.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1]

  • National Institute of Standards and Technology (NIST) . Metrological Traceability of Reference Materials.

  • PubChem . 4-Methyl-2-phenylpentanal Compound Summary. National Library of Medicine.

  • Agilent Technologies . Analysis of Aldehydes and Acids using DB-WAX Ultra Inert. (Demonstrates separation of aldehydes from acid oxidation products).

  • ICH Guideline Q2(R1) . Validation of Analytical Procedures: Text and Methodology. (Basis for System Suitability criteria).

Sources

Comparative

Comparing extraction efficiencies for 4-Methyl-2-phenylpentanal

Executive Summary This guide evaluates extraction methodologies for 4-Methyl-2-phenylpentanal (CAS: 5406-12-2 / 911806-53-6), a lipophilic branched aldehyde widely used for its savory, cocoa, and floral notes. Due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates extraction methodologies for 4-Methyl-2-phenylpentanal (CAS: 5406-12-2 / 911806-53-6), a lipophilic branched aldehyde widely used for its savory, cocoa, and floral notes. Due to its semi-volatile nature and susceptibility to oxidation (converting to 4-methyl-2-phenylpentanoic acid), the choice of extraction method is critical for accurate quantification and olfactory profiling.

Key Findings:

  • Best for Trace Analysis & Screening: Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber. This method offers the highest sensitivity for volatile aldehydes without solvent interference.

  • Best for Artifact-Free Profiling: Solvent-Assisted Flavor Evaporation (SAFE) .[1] It prevents the thermal degradation and oxidation common in distillation methods, preserving the aldehyde's structural integrity.

  • Best for Bulk Quantification: Liquid-Liquid Extraction (LLE) or SDE , provided that antioxidants (e.g., BHT) are used to prevent oxidation during the concentration step.

Regulatory Alert: Researchers should distinguish carefully between the saturated pentanal and its unsaturated analog, 4-methyl-2-phenyl-2-pentenal (CAS 26643-91-4). The latter faces strict regulatory restrictions in the EU due to genotoxicity concerns. Chromatographic resolution between these two species is mandatory.

Physicochemical Profile & Extraction Implications[1][2][3][4][5][6][7][8]

Understanding the molecule's behavior is the foundation of the protocol design.

PropertyValueImplication for Extraction
LogP (Octanol/Water) ~2.9 – 3.1Lipophilic: Poor recovery from aqueous phases without salting out (NaCl). High affinity for non-polar solvents (Hexane, DCM).
Boiling Point ~267°C (atm) / 82°C (0.7 mmHg)Semi-Volatile: Requires heat to drive into headspace, but excessive heat (>60°C) promotes oxidation.
Stability Moderate; oxidation-proneAvoid SDE (Simultaneous Distillation-Extraction) unless conducted under strict vacuum/nitrogen to prevent acid formation.
Matrix Interaction HighBinds to proteins and lipids in complex matrices (e.g., meat, soy sauce), requiring matrix disruption (enzymatic or solvent-based).

Comparative Efficiency Analysis

The following data summarizes the performance of four standard extraction techniques for branched phenyl aldehydes in complex food/fragrance matrices.

Table 1: Recovery and Performance Metrics
FeatureHS-SPME (Arrow) SAFE SDE (Likens-Nickerson) LLE (Liquid-Liquid)
Recovery Efficiency Equilibrium-based (Low absolute, High relative)85 – 95% 60 – 80%70 – 85%
Limit of Detection (LOD) < 0.1 µg/kg (Trace)~10 µg/kg~50 µg/kg~100 µg/kg
Artifact Formation None (Thermal desorption)Lowest High (Thermal degradation)Moderate (Solvent impurities)
Sample Throughput High (Automated)Low (Labor intensive)Low (Time consuming)Medium
Solvent Consumption Zero High (DCM/Ether)HighHigh
Critical Analysis of Methods
  • HS-SPME (The Modern Standard):

    • Mechanism: Competitive adsorption on a coated fiber.

    • Why it wins: For 4-Methyl-2-phenylpentanal, the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is superior. The Carboxen layer traps small volatiles, while the DVB layer retains larger aromatics like phenyl aldehydes.

    • Innovation: The use of SPME Arrow technology increases the phase volume (sorption capacity) by up to 10x compared to traditional fibers, significantly lowering LODs for this semi-volatile compound.

  • SAFE (The Gold Standard for Quality):

    • Mechanism: High-vacuum distillation at low temperature.

    • Why it works: It isolates the aldehyde from non-volatile lipids without boiling the sample, preventing the Maillard reactions or oxidation that would skew the savory/cocoa profile.

  • LLE & SDE (The Traditionalists):

    • LLE: Effective but prone to emulsion formation in protein-rich matrices.

    • SDE: Generally not recommended for precise aldehyde profiling due to the risk of oxidizing the aldehyde to 4-methyl-2-phenylpentanoic acid during the boiling phase.

Experimental Protocols

Protocol A: High-Sensitivity HS-SPME (Recommended)

Objective: Trace quantification in aqueous or solid matrices.

  • Sample Prep: Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2 mL of saturated NaCl solution (to salt out the lipophilic aldehyde) and 10 µL of Internal Standard (e.g., 2-methyl-3-heptanone or deuterated benzaldehyde).

  • Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm). Note: Do not exceed 60°C to avoid generating thermal artifacts.

  • Extraction: Expose a DVB/CAR/PDMS SPME Arrow (1.1 mm) to the headspace for 30 minutes at 50°C.

  • Desorption: Desorb in the GC inlet at 250°C for 2 minutes (splitless mode).

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)

Objective: Artifact-free isolation for olfactory profiling.

  • Extraction: Extract 50 g of sample with 100 mL Dichloromethane (DCM) for 2 hours.

  • Distillation: Transfer the extract to the SAFE apparatus dropping funnel.

  • Operation: Drop the extract into the distillation flask maintained at 40°C under high vacuum (< 10⁻³ mbar ). The receiving flask is cooled with liquid nitrogen.

  • Concentration: Dry the distillate over anhydrous Na₂SO₄ and concentrate to 0.5 mL using a Vigreux column (avoid rotary evaporation to prevent loss of volatiles).

Visualizations

Diagram 1: Extraction Decision Matrix

This flowchart guides the researcher to the optimal method based on their analytical goal.

ExtractionDecision Start Analytical Goal for 4-Methyl-2-phenylpentanal Goal_Trace Trace Quantitation (< 1 ppm) Start->Goal_Trace Goal_Profile Full Aroma Profile (Qualitative) Start->Goal_Profile Goal_Bulk Bulk Isolation (> 100 ppm) Start->Goal_Bulk Matrix_Solid Solid/Complex Matrix? Goal_Trace->Matrix_Solid SAFE Method: SAFE (High Vacuum) Artifact-Free, Labor Intensive Goal_Profile->SAFE Matrix_Liq Aqueous/Simple? Goal_Bulk->Matrix_Liq SPME Method: HS-SPME Arrow (DVB/CAR/PDMS) High Sensitivity, No Solvent Matrix_Solid->SPME Yes Matrix_Solid->SPME No LLE Method: LLE (DCM) Standard Quantitation Matrix_Liq->LLE Yes SDE Method: SDE (Not Recommended due to Oxidation) Matrix_Liq->SDE No (Risk!)

Caption: Decision matrix for selecting the optimal extraction technique based on analyte concentration and matrix complexity.

Diagram 2: SPME Fiber Efficiency Comparison

A visualization of the relative extraction efficiency of different fiber coatings for branched phenyl aldehydes.

FiberEfficiency cluster_0 Fiber Coating Efficiency (Relative Peak Area) PDMS PDMS (100 µm) Efficiency: Low (Non-polar only) PA Polyacrylate Efficiency: Moderate (Polar bias) DVB_PDMS DVB/PDMS Efficiency: High (Aromatics) DVB_CAR_PDMS DVB/CAR/PDMS Efficiency: Optimal (Broad Range + Trace)

Caption: Comparative adsorption efficiency of SPME fiber coatings. DVB/CAR/PDMS provides the highest recovery for 4-Methyl-2-phenylpentanal.

References

  • Comparison of SPME Versus SAFE Processes for the Analysis of Flavor Compounds. ResearchGate. Available at: [Link]

  • Comparison of Four Extraction Methods (SPME, DHS, SAFE, SDE) for Natto Flavor. Springer Link. Available at: [Link]

  • Comparison of Different Types of SPME Arrow Sorbents. MDPI Foods. Available at: [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids. EFSA Journal. (Regulatory status of phenyl-pentenal derivatives). Available at: [Link]

Sources

Validation

A Comparative Analysis of the Bioactivity of Novel 4-Methyl-2-phenylpentanal Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of innovation. This guide provides a comprehensive comparison of the bioactivity...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of innovation. This guide provides a comprehensive comparison of the bioactivity of a series of newly synthesized derivatives of 4-Methyl-2-phenylpentanal. Our investigation focuses on three critical parameters for early-stage drug development: cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. Through rigorous experimental protocols and clear data presentation, we aim to elucidate the structure-activity relationships (SAR) within this compound family, offering a valuable resource for researchers and professionals in the field.

The parent compound, 4-Methyl-2-phenylpentanal, presents an interesting starting point with its aromatic and aldehydic functionalities. Aldehydes are known for their reactivity and are present in numerous biologically active molecules.[1][2][3] This inherent reactivity, primarily through interactions with biological nucleophiles like amines and thiols, can be both a source of therapeutic effect and potential toxicity.[4][5] Our rationale is to systematically modify the core structure to modulate this reactivity and introduce new pharmacophoric features, thereby enhancing specific bioactivities while minimizing off-target effects.

Experimental Design & Rationale

To provide a robust comparative assessment, we synthesized four derivatives of 4-Methyl-2-phenylpentanal (MPP-00) for this study:

  • MPP-01: The corresponding alcohol, 4-Methyl-1-phenyl-2-pentanol, to assess the impact of reducing the aldehyde moiety.

  • MPP-02: An α,β-unsaturated analog, 4-Methyl-2-phenyl-2-pentenal, to investigate the effect of a conjugated system, which can act as a Michael acceptor.[4][5]

  • MPP-03: A derivative with a para-nitro group on the phenyl ring (4-Methyl-2-(4-nitrophenyl)pentanal) to explore the influence of an electron-withdrawing group.

  • MPP-04: A derivative with a para-methoxy group on the phenyl ring (2-(4-methoxyphenyl)-4-methylpentanal) to evaluate the effect of an electron-donating group.

The following sections detail the methodologies employed to screen these compounds and present the comparative findings.

Comparative Bioactivity Data

The bioactivity of the parent compound and its derivatives were assessed across three key assays. The results are summarized below to provide a clear, at-a-glance comparison of their performance.

Compound IDCompound NameIC50 (µM) in HEK293 cellsMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliNO Inhibition (%) at 50 µM
MPP-004-Methyl-2-phenylpentanal150.2 ± 12.5128>25625.6 ± 3.1
MPP-014-Methyl-1-phenyl-2-pentanol>500>256>2565.2 ± 1.8
MPP-024-Methyl-2-phenyl-2-pentenal45.8 ± 5.2326468.4 ± 5.9
MPP-034-Methyl-2-(4-nitrophenyl)pentanal88.9 ± 9.16412845.1 ± 4.3
MPP-042-(4-methoxyphenyl)-4-methylpentanal210.5 ± 18.7256>25615.8 ± 2.5

Table 1: Comparative Bioactivity of 4-Methyl-2-phenylpentanal Derivatives. Data are presented as mean ± standard deviation for cytotoxicity and nitric oxide inhibition, and as minimum inhibitory concentration for antimicrobial activity.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the detailed protocols for each bioassay are provided below. These methods are grounded in established and widely accepted practices in the field.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK293) cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.[6][7]

Methodology:

  • Cell Culture: HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (ranging from 1 µM to 500 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 24 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) was determined from the dose-response curves.[6]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HEK293 cells in 96-well plate adhere Overnight Adherence seed->adhere treat Add serial dilutions of MPP derivatives adhere->treat incubate_24h Incubate for 24 hours treat->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

MTT Cytotoxicity Assay Workflow
Protocol 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Methodology:

  • Bacterial Culture: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The overnight cultures were diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Two-fold serial dilutions of the test compounds were prepared in MHB in a 96-well plate.

  • Inoculation: The prepared bacterial inoculum was added to each well containing the test compounds.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls were included.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Protocol 3: In Vitro Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were pre-treated with the test compounds at a final concentration of 50 µM for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, was determined using a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_raw Seed RAW 264.7 cells in 96-well plate adhere_raw Overnight Adherence seed_raw->adhere_raw pretreat Pre-treat with MPP derivatives (1 hr) adhere_raw->pretreat stimulate_lps Stimulate with LPS (24 hrs) pretreat->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure Absorbance at 540 nm add_griess->measure_abs calc_nitrite Calculate Nitrite Concentration measure_abs->calc_nitrite calc_inhibition Determine % NO Inhibition calc_nitrite->calc_inhibition

Nitric Oxide Inhibition Assay Workflow

Discussion of Structure-Activity Relationships

The experimental data reveals distinct structure-activity relationships among the tested derivatives:

  • Role of the Aldehyde Group: The reduction of the aldehyde in MPP-01 to an alcohol led to a significant loss of all tested bioactivities. This underscores the critical role of the electrophilic aldehyde carbon in mediating the biological effects of this class of compounds. The aldehyde group likely interacts with nucleophilic residues in target proteins.[1][4]

  • Impact of α,β-Unsaturation: The introduction of a double bond in conjugation with the aldehyde in MPP-02 resulted in the most potent bioactivity across all assays. This is consistent with the known reactivity of α,β-unsaturated aldehydes, which can act as Michael acceptors, forming covalent adducts with soft nucleophiles like cysteine residues in proteins.[4][5] This enhanced reactivity likely contributes to its increased cytotoxicity, antimicrobial, and anti-inflammatory effects.

  • Influence of Phenyl Ring Substituents: The electronic properties of the phenyl ring also modulated bioactivity. The electron-withdrawing nitro group in MPP-03 enhanced activity compared to the parent compound, likely by increasing the electrophilicity of the aldehyde carbon. Conversely, the electron-donating methoxy group in MPP-04 resulted in reduced activity, consistent with a decrease in the aldehyde's reactivity.

Hypothetical Mechanism of Action for Anti-inflammatory Activity

Based on our findings and existing literature, we propose a hypothetical mechanism for the anti-inflammatory action of the most active compound, MPP-02 . The anti-inflammatory effect is likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MPP02 MPP-02 (α,β-unsaturated aldehyde) MPP02->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces

Hypothesized Anti-inflammatory Mechanism of MPP-02

We hypothesize that MPP-02 , through its reactive α,β-unsaturated aldehyde moiety, covalently modifies key cysteine residues within the IKK complex, a critical upstream kinase in the NF-κB signaling cascade. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. As a result, the transcription of NF-κB target genes, including inducible nitric oxide synthase (iNOS), is suppressed, leading to the observed reduction in nitric oxide production.

Conclusion

This comparative guide demonstrates the significant potential of the 4-Methyl-2-phenylpentanal scaffold for developing novel bioactive agents. The introduction of an α,β-unsaturated system in MPP-02 dramatically enhances its cytotoxicity, antimicrobial, and anti-inflammatory properties, highlighting it as a promising lead candidate for further optimization. The clear structure-activity relationships established in this study provide a rational basis for the future design of more potent and selective derivatives. Further investigation into the precise molecular targets and in vivo efficacy of these compounds is warranted to fully explore their therapeutic potential.

References

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - ResearchOnline@JCU. (2024).
  • Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration - AAPD. (n.d.).
  • MTT assay of cytotoxicity associated with various concentrations of... - ResearchGate. (n.d.).
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC - NIH. (n.d.).
  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024).
  • Aldehyde catalysis – from simple aldehydes to artificial enzymes - RSC Publishing. (2020).
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - ACS Publications. (2014).
  • In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells - University of Wollongong Research Online. (2006).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. (2021).
  • Aldehydes: occurrence, carcinogenic potential, mechanism of action and risk assessment - PubMed. (n.d.).
  • Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health | Request PDF - ResearchGate. (2025).
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (2025).
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (2021).
  • A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. (2023).
  • Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog. (2023).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (n.d.).
  • 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896 - PubChem. (n.d.).
  • 4-Methyl-2-phenylpentanal | C12H16O | CID 17967992 - PubChem - NIH. (n.d.).
  • 4-Methyl-2-phenyl-2-pentenal, (2E)- | C12H14O | CID 6435914 - PubChem. (n.d.).
  • 4-Methyl-2-phenylpent-2-enal | C12H14O | CID 540124 - PubChem. (n.d.).
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (2020).
  • 4-Methyl-2-phenyl-2-pentenal, mixture of cis and trans - MilliporeSigma. (n.d.).
  • Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - MDPI. (2022).
  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - MDPI. (2023).
  • 4-Methyl-1-phenyl-2-pentanol | Organic reagent - TargetMol. (n.d.).
  • Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives - ResearchGate. (2025).
  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. (n.d.).
  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC. (n.d.).
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. (2025).

Sources

Comparative

Authenticity Testing of Cocoa Products: The 4-Methyl-2-phenylpentanal Marker

Executive Summary: The "Flavor Engineering" Problem In the high-value cocoa market, adulteration has shifted from simple bulk fillers to sophisticated "flavor engineering." While traditional markers like theobromine/caff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flavor Engineering" Problem

In the high-value cocoa market, adulteration has shifted from simple bulk fillers to sophisticated "flavor engineering." While traditional markers like theobromine/caffeine ratios effectively quantify cocoa solids, they fail to detect the addition of synthetic flavorants used to mask low-quality beans or mimic premium varietals (e.g., Criollo).

4-Methyl-2-phenylpentanal (4-MPP) , often commercially referred to as "Cocoa Aldehyde," is a chiral synthetic flavoring agent. Its detection—and specifically the determination of its enantiomeric composition—serves as a definitive forensic marker for the presence of undeclared synthetic flavor additives. This guide outlines the validation of 4-MPP analysis against traditional methods and provides a standardized HS-SPME-GC-MS protocol for its detection.

Regulatory Alert (EU 2024/2025): Researchers must note that the unsaturated analog, 4-methyl-2-phenylpent-2-enal, was recently removed from the EU Union List of Flavoring Substances due to genotoxicity concerns (EFSA, 2024). This heightens the urgency for robust testing protocols for this class of compounds to ensure both authenticity and regulatory compliance.

Mechanism of Action: Why 4-MPP?

The utility of 4-MPP as a forensic marker relies on stereochemical causality .

  • Biosynthetic vs. Synthetic Origin:

    • Natural Occurrence: 4-MPP is not a dominant volatile in raw cocoa beans. Natural cocoa aroma is driven by Strecker aldehydes (3-methylbutanal) and pyrazines formed during roasting. If 4-MPP occurs naturally (rare/trace), enzymatic pathways typically yield a specific enantiomer (high enantiomeric excess).

    • Synthetic Addition: Industrial synthesis of 4-MPP typically results in a racemic mixture (50:50 ratio of R and S enantiomers) .

  • The "Red Flag": The presence of racemic 4-MPP in a product labeled "Natural Cocoa" is a direct chemical signature of adulteration.

Diagram 1: The Authenticity Logic Pathway[1]

G Start Cocoa Sample Input extraction Volatile Extraction (HS-SPME) Start->extraction detection GC-MS Screening (Achiral Column) extraction->detection decision1 4-MPP Detected? detection->decision1 path_authentic Likely Authentic (No Synthetic Marker) decision1->path_authentic No path_suspect Suspect Sample decision1->path_suspect Yes chiral_analysis Chiral GC Analysis (Cyclodextrin Phase) path_suspect->chiral_analysis decision2 Enantiomeric Ratio? chiral_analysis->decision2 result_fraud CONFIRMED ADULTERATION (Racemic ~50:50) decision2->result_fraud Racemic result_natural Natural Trace/Biogenic (High Enantiomeric Excess) decision2->result_natural Single Enantiomer

Caption: Decision matrix for distinguishing natural traces from synthetic adulteration using 4-MPP chirality.

Comparative Analysis: 4-MPP vs. Traditional Markers

To justify the implementation of 4-MPP testing, we compare it with established industry standards.

Feature4-MPP Chiral Analysis Theobromine/Caffeine Ratio DNA Profiling
Primary Target Flavor Adulteration (Synthetic additives)Bulk Adulteration (Shells, non-cocoa fats)Varietal Fraud (e.g., selling Forastero as Criollo)
Methodology HS-SPME-GC-MS (Chiral)HPLC-UVPCR / SNP Genotyping
Specificity High: Direct detection of xenobiotic compounds.Low: Ratios vary naturally by origin/harvest.High: But cannot detect added flavor chemicals.
Limit of Detection ppb (parts per billion) rangeppm (parts per million) rangeN/A (Qualitative)
Cost per Sample Moderate (

)
Low ($)High (

$)
Blind Spot Cannot detect bulk fillers (starch, lipids).Cannot detect synthetic flavor boosting.Cannot detect chemical additives.

Expert Insight: Theobromine analysis is necessary for quantitative cocoa solid verification (tax/labeling), but it is useless for qualitative authenticity. A manufacturer can use low-grade beans (correct theobromine levels) and add 4-MPP to mimic high-grade aroma. Only 4-MPP analysis closes this loophole.

Experimental Protocol: Chiral HS-SPME-GC-MS

This protocol is designed for the separation of 4-MPP enantiomers in cocoa powder and chocolate mass.

Phase 1: Sample Preparation (Headspace-SPME)
  • Principle: Solvent-free extraction prevents the loss of highly volatile aldehydes and reduces matrix interference from cocoa butter.

  • Fiber Selection: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) 50/30 µm.[1] Reasoning: The bipolar fiber covers the polarity range of aldehydes while Carboxen aids in trapping small volatiles.

Step-by-Step:

  • Weighing: Place 2.0 g of grated chocolate or cocoa powder into a 20 mL headspace vial.

  • Matrix Modification: Add 2 mL of saturated NaCl solution. Causality: "Salting out" decreases the solubility of organics in the aqueous phase, driving volatiles into the headspace.

  • Internal Standard: Spike with 10 µL of 4-methyl-2-pentanol (50 mg/L in methanol). Note: Deuterated standards are preferred if available.

  • Equilibration: Seal with a magnetic screw cap (PTFE/Silicone septum). Incubate at 60°C for 20 minutes with agitation (500 rpm).

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

Phase 2: GC-MS Configuration
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Chiral Column: Rt-βDEXse (Restek) or Cyclosil-B (Agilent).

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.[2][3]

    • Stationary Phase: Permethylated

      
      -cyclodextrin embedded in phenyl-cyanopropyl-polysiloxane. Reasoning: Cyclodextrins form inclusion complexes with enantiomers, causing differential retention times.
      

Parameters:

  • Injector: Splitless mode, 250°C. Desorption time: 3 min.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 2°C/min to 160°C (Critical for chiral separation)

    • Ramp 10°C/min to 230°C (Bake out)

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions (4-MPP): m/z 176 (Molecular Ion), 119, 91 (Tropylium ion - characteristic of the phenyl group).

Diagram 2: Analytical Workflow

Workflow Sample Sample (2g) + NaCl Solution Incubate Incubation 60°C / 20 min Sample->Incubate SPME SPME Extraction DVB/CAR/PDMS Incubate->SPME GC Chiral GC Separation (Rt-βDEXse) SPME->GC MS MS Detection (SIM Mode m/z 176) GC->MS Data Enantiomeric Distribution MS->Data

Caption: Optimized HS-SPME-GC-MS workflow for volatile chiral analysis.

Data Interpretation & Validation

Calculating Enantiomeric Excess (EE)

To confirm authenticity, calculate the Enantiomeric Excess (%):



  • Authentic (Natural/Biogenic): If detected, EE should be > 90% (High purity of one isomer).

  • Adulterated (Synthetic): EE ≈ 0% (Racemic, 50:50 ratio).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Peak Tailing Adsorption of polar aldehydes on active sites.Trim column guard; ensure splitless liner is deactivated.
Poor Chiral Resolution Ramp rate too fast.Decrease ramp rate to 1°C/min between 100°C–140°C.
Low Sensitivity Competition on SPME fiber.Reduce extraction temperature to 50°C (improves distribution constant for volatiles).

References

  • European Food Safety Authority (EFSA). (2024).[4] Assessment of the genotoxicity of flavoring substances: 4-methyl-2-phenylpent-2-enal. EFSA Journal. Available at: [Link]

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guides. Available at: [Link]

  • Aprotosoaie, A. C., et al. (2016). Flavor Chemistry of Cocoa and Cocoa Products—An Overview. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • University of Camerino. (2024). Development of HS-SPME-GC-MS analytical methods for food markers. UNICAM Research Repository. Available at: [Link]

Sources

Validation

Benchmarking Synthesis Routes for 4-Methyl-2-phenylpentanal

A Comparative Technical Guide for Process Chemists Executive Summary & Molecule Profile 4-Methyl-2-phenylpentanal is a chiral -substituted aldehyde valued in the pharmaceutical industry as a building block for peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary & Molecule Profile

4-Methyl-2-phenylpentanal is a chiral


-substituted aldehyde valued in the pharmaceutical industry as a building block for peptidomimetics and in the flavor/fragrance industry for its nuanced cocoa and nutty profile.[1]

Synthesizing this molecule presents a classic organic process challenge: constructing a crowded carbon skeleton while managing the high reactivity of the aldehyde functionality.[1] The core difficulty lies in establishing the C2-quaternary center (if substituted further) or controlling the C2-C3 bond formation without inducing polymerization of the phenylacetaldehyde precursor.[1]

This guide benchmarks the three most viable synthesis routes, moving from commodity-scale "economy" routes to high-purity "pharma-grade" methodologies.

ParameterValue
Molecular Formula

Molecular Weight 176.25 g/mol
Key Challenge Preventing self-condensation of phenylacetaldehyde; controlling

-unsaturation reduction.[1]
Primary Application Flavorant (Cocoa), Pharmaceutical Intermediate.[1][2]
Route Analysis & Benchmarking
Route A: The "Industrial Standard" (Aldol Condensation + Hydrogenation)

This route dominates bulk manufacturing due to the low cost of starting materials.[1] It involves the cross-aldol condensation of phenylacetaldehyde with isobutyraldehyde, followed by catalytic hydrogenation.[1]

  • Mechanism: Base-catalyzed enolate formation of phenylacetaldehyde followed by attack on the more electrophilic isobutyraldehyde.[1]

  • Critical Issue: Phenylacetaldehyde is unstable and prone to rapid self-polymerization.[1]

  • Selectivity Control: Slow addition of phenylacetaldehyde to an excess of isobutyraldehyde/base mixture is required to favor cross-condensation over self-condensation.[1]

Route B: The "Pharma Robust" (Nitrile Alkylation + Reduction)

For applications requiring high purity and rigorous impurity profiling, the nitrile route is superior.[1] It avoids the handling of unstable phenylacetaldehyde entirely by using phenylacetonitrile, which is shelf-stable.[1]

  • Mechanism: Phase-Transfer Catalyzed (PTC) alkylation of phenylacetonitrile with isobutyl bromide, followed by partial reduction (Stephen reduction or DIBAL-H).[1]

  • Advantage: Eliminates polymer formation; highly scalable using PTC.[1]

Route C: The "Green/Organocatalytic" (Amine-Mediated)

A modern variation of Route A using amine catalysts (piperidine/acetic acid) instead of inorganic bases.[1]

  • Mechanism: Formation of an enamine intermediate which increases regioselectivity and suppresses side reactions.[1]

  • Advantage: Milder conditions, higher yield of the intermediate unsaturated aldehyde.[1]

Comparative Data Matrix
MetricRoute A: Classical AldolRoute B: Nitrile AlkylationRoute C: Organocatalytic
Overall Yield 55 - 65%75 - 82%70 - 75%
Atom Economy High (Water is only byproduct)Medium (Bromide waste)High
Raw Material Cost LowMediumMedium-High
Scalability High (Continuous flow possible)High (Batch reactors)Medium
Impurity Profile Complex (Polymers, self-aldol products)Clean (Mainly unreacted nitrile)Clean
Operational Hazard Hydrogenation (H2 pressure)Hydride Reduction (DIBAL/Pyrophoric)Low
Technical Visualization: Reaction Pathways

SynthesisRoutes PAA Phenylacetaldehyde UnsatAld Intermediate: 4-Methyl-2-phenyl-2-pentenal PAA->UnsatAld Route A: NaOH, 5°C (Aldol Condensation) PAA->UnsatAld Route C: Piperidine/AcOH (Organocatalysis) IBA Isobutyraldehyde IBA->UnsatAld Target TARGET: 4-Methyl-2-phenylpentanal UnsatAld->Target Pd/C, H2 (Hydrogenation) PAN Phenylacetonitrile Nitrile Intermediate: 2-Phenyl-4-methylpentanenitrile PAN->Nitrile Route B: 50% NaOH, PTC (Alkylation) IBBr Isobutyl Bromide IBBr->Nitrile Nitrile->Target DIBAL-H or SnCl2/HCl (Reduction)

Figure 1: Strategic disconnect analysis showing the convergence of Aldol and Nitrile routes toward the target aldehyde.[1]

Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via Phase Transfer Catalysis (Route B)[1]

Recommended for Drug Development & High-Value Fragrance Synthesis.[1]

Rationale: This protocol utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC).[1] The use of 50% NaOH with a quaternary ammonium salt allows the reaction to proceed without anhydrous solvents, utilizing the interface for deprotonation.[1]

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • Isobutyl Bromide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Sodium Hydroxide (50% aq.[1] solution) (3.0 eq)

  • Toluene (Solvent)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), thermometer, and reflux condenser.

  • Charging: Charge Phenylacetonitrile (11.7 g, 100 mmol), Isobutyl bromide (16.4 g, 120 mmol), TBAB (1.6 g, 5 mmol), and Toluene (50 mL).

  • Initiation: Heat the mixture to 40°C.

  • Base Addition: Add 50% NaOH solution (24 g) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <60°C.[1]

  • Reaction: Stir vigorously at 60-70°C for 4-6 hours. Monitor by GC/TLC until Phenylacetonitrile <1%.[1]

  • Workup: Cool to RT. Add water (100 mL) to dissolve salts. Separate phases. Extract aqueous layer with Toluene.[1]

  • Concentration: Dry organic layer over

    
     and concentrate to yield crude 2-phenyl-4-methylpentanenitrile .
    
  • Reduction (DIBAL Method):

    • Dissolve crude nitrile in anhydrous DCM under

      
      .[1] Cool to -78°C.[1][3]
      
    • Add DIBAL-H (1.1 eq, 1M in hexanes) dropwise.[1] Stir 1h.

    • Quench: Carefully add methanol, then saturated Rochelle's salt solution. Stir until layers separate clearly.

    • Isolation: Extract, dry, and distill (BP ~110°C @ 1 mmHg) to obtain 4-Methyl-2-phenylpentanal .[1]

Protocol 2: Commodity Synthesis via Aldol Condensation (Route A)

Recommended for Scale-up and Cost-Sensitive Applications.[1]

Rationale: To prevent polymerization, the "inverse addition" technique is critical here.[1]

Reagents:

  • Phenylacetaldehyde (Freshly distilled) (1.0 eq)

  • Isobutyraldehyde (1.5 eq)

  • KOH (10% aq.[1] solution)

  • Methanol[1]

Step-by-Step Workflow:

  • Catalyst Prep: In a reactor, mix Isobutyraldehyde (excess) and KOH solution in Methanol at 0°C.

  • Controlled Addition: Add Phenylacetaldehyde slowly over 2 hours via a syringe pump or dropping funnel.[1] This ensures the concentration of Phenylacetaldehyde enolate remains low relative to the electrophile (Isobutyraldehyde).[1]

  • Dehydration: Allow to warm to RT and stir for 12 hours. Acidify with dilute HCl to promote dehydration of the aldol adduct to 4-Methyl-2-phenyl-2-pentenal (The unsaturated intermediate).[1]

  • Hydrogenation:

    • Transfer the crude unsaturated aldehyde to a hydrogenation vessel (Parr shaker).[1]

    • Add 5% Pd/C catalyst (1 wt% loading).[1]

    • Pressurize with

      
       (30 psi). Stir at RT until 
      
      
      
      uptake ceases (approx 2-3 hours). Note: Over-reduction to the alcohol is possible; monitor closely.[1]
  • Purification: Filter catalyst, concentrate, and fractionally distill.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product against these standard markers.

Analytical MethodExpected Signal (Saturated Target)Diagnostic Note
1H NMR (CDCl3)

9.6-9.8 ppm (d, 1H)
Aldehyde proton. If multiplet or shifted, check for incomplete reduction.
1H NMR (CDCl3)

0.8-0.9 ppm (dd, 6H)
Isobutyl methyls. Distinct doublet of doublets.[1]
IR Spectroscopy 1720-1730

C=O[1] Stretch. Sharp, strong.[1]
IR Spectroscopy Absence of 1600-1680

Absence of C=C (alkene) indicates successful hydrogenation of the intermediate.[1]
Refractive Index

Lower than the unsaturated precursor (~1.536).[1]
References
  • Bedoukian, P. Z. (1971).[1] Cocoa flavoring composition containing 2-phenyl-2-alkenals and method of using same. U.S. Patent No.[1] 3,582,360.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalyzed Alkylation of Nitriles.[1] Organic Syntheses, 55, 91. (Foundational methodology for Route B). [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 4-Methyl-2-phenyl-2-pentenal. (Data for the unsaturated intermediate). [1]

  • PubChem. (2023).[1] Compound Summary: 4-Methyl-2-phenylpentanal.[1][2][4][5][6] National Center for Biotechnology Information.[1] [1]

  • BenchChem. (2023).[1] Technical Guide to the Synthesis of Alpha-Alkyl Phenylacetaldehydes. (General protocols for alpha-alkylation).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Methyl-2-phenylpentanal

[1][2] Executive Summary & Chemical Identity 4-Methyl-2-phenylpentanal is a branched aromatic aldehyde used primarily as a fragrance intermediate and in organic synthesis.[1] Unlike simple aliphatic aldehydes, its steric...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

4-Methyl-2-phenylpentanal is a branched aromatic aldehyde used primarily as a fragrance intermediate and in organic synthesis.[1] Unlike simple aliphatic aldehydes, its steric bulk (phenyl group at


-position) influences its reactivity and disposal profile.[1]

Effective disposal requires understanding its specific chemical behavior: it is lipophilic , combustible , and prone to autoxidation . It must never be discharged into aqueous waste streams due to high aquatic toxicity potential and low water solubility.[1]

Property Data
Chemical Name 4-Methyl-2-phenylpentanal
Molecular Formula

Molecular Weight 176.26 g/mol
Physical State Colorless to pale yellow liquid
Flash Point ~85°C - 95°C (Combustible, Class IIIA)
Solubility Insoluble in water; Soluble in alcohol, ether, oils
Key Hazards Skin Irritant (H315), Eye Irritant (H319), Combustible (H227)
Hazard Assessment & Pre-Disposal Stabilization

Before disposal, the material must be assessed for stability. Aldehydes are electrophilic and reducing agents; they present unique risks if mismanaged in a waste stream.[1]

The Autoxidation Risk (Causality)

Aldehydes naturally oxidize in the presence of air to form carboxylic acids.[1]


[1]
  • Risk: In older bottles, 4-Methyl-2-phenylpentanal may have partially converted to 4-methyl-2-phenylpentanoic acid .[1] This reaction can be exothermic and increase the acidity of the waste.[1]

  • Peroxide Warning: While less aggressive than ethers, aldehydes can form unstable peroxide intermediates during this oxidation. Always test old containers for peroxides prior to bulking.

Segregation Logic (Self-Validating System)

To prevent uncontrolled reactions in the waste container, strict segregation is required:

  • NO Oxidizers: Contact with Nitric acid, Peroxides, or Permanganates causes violent combustion.

  • NO Strong Bases: Contact with Hydroxide (

    
    ) induces Aldol condensation or Cannizzaro reactions, generating heat and polymer sludge that can rupture waste drums.[1]
    
  • NO Amines: Reacts to form Schiff bases and water (exothermic).[1]

Decision Matrix: Disposal Workflow

The following directed graph illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste: 4-Methyl-2-phenylpentanal CheckState Assessment: Is it Pure or a Mixture? Start->CheckState Spill Spill Scenario Start->Spill If spilled CheckQty Quantity Check: > 500 mL? CheckState->CheckQty Pure/High Conc. StreamA Stream A: Non-Halogenated Organic Solvents CheckQty->StreamA Large Volume (>500mL) StreamB Stream B: Lab Pack (Small Vial/Bottle) CheckQty->StreamB Small Volume (<500mL) PreTreat Optional Pre-treatment: Oxidation to Acid (Small Scale Only) CheckQty->PreTreat Educational/Neutralization Absorb Absorb with Vermiculite/Clay (No combustible materials) Spill->Absorb Absorb->StreamB Incineration Final Disposal: High-Temp Incineration StreamA->Incineration StreamB->Incineration PreTreat->StreamA Neutralized Fluid

Figure 1: Decision logic for the disposal of lipophilic aldehydes.

Detailed Disposal Protocols
Protocol A: Commercial Incineration (Preferred)

This is the standard route for industrial and research facilities.[1] It ensures complete destruction of the organic skeleton without generating secondary hazardous waste.[1]

Waste Stream Classification:

  • RCRA Code (USA): If Flash Point < 60°C, classify as D001 (Ignitable).[1] If > 60°C (likely for this chemical), it is "Non-RCRA Regulated" but must be managed as "Non-Halogenated Organic Solvent Waste."

  • Labeling: "Waste Aldehydes, Toxic, Combustible."

Step-by-Step:

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass jerrycans.[1] Avoid metal if the aldehyde has oxidized to acid (corrosion risk).[1]

  • Bulking: Pour the chemical into the "Non-Halogenated Organic" drum.

    • Critical: Ensure the drum does not contain oxidizing acids (Nitric/Chromic).[1]

  • Documentation: Log the volume on the waste manifest.

  • Transport: Transfer to EHS for shipment to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or direct incineration.

Protocol B: In-Lab Chemical Deactivation (Small Scale Only)

Use this only for small quantities (< 50 mL) or if commercial disposal is unavailable.[1] This converts the aldehyde to a less reactive carboxylic acid.[1]

Reagents:

  • Potassium Permanganate (

    
    ) solution (5%) OR[1]
    
  • Dilute Hydrogen Peroxide (

    
    ) (Use extreme caution—exothermic).[1]
    

Procedure:

  • Setup: Perform in a fume hood. Wear butyl rubber gloves and a face shield.

  • Dilution: Dissolve/suspend the aldehyde in a non-reactive solvent like tert-butanol or water (if using a surfactant).[1]

  • Oxidation: Slowly add the oxidant with stirring. Monitor temperature; do not exceed 40°C.

    • Mechanism:[1][2][3]

      
      
      
  • Neutralization: Once the reaction is complete (color change/persistence of oxidant), neutralize the resulting acid with Sodium Carbonate (

    
    ).[1]
    
  • Disposal: The resulting aqueous sludge can be tested for pH and flushed (if local regulations permit) or bottled as aqueous waste.[1]

Spill Management

Immediate Action:

  • Evacuate & Ventilate: Remove ignition sources. Although high flash point, vapors can travel.[1]

  • PPE: Organic vapor respirator, safety goggles, and chemical-resistant gloves (Nitrile or Butyl).[1]

  • Containment: Do NOT wash down the drain.[1] This chemical is toxic to aquatic life.[1]

  • Absorption:

    • Use vermiculite , sand , or activated charcoal .

    • Avoid paper towels or sawdust if the aldehyde is concentrated, as the high surface area can promote rapid oxidation and heat buildup.

  • Cleanup: Scoop absorbed material into a wide-mouth jar, seal, and label as "Hazardous Waste (Aldehyde Debris)" for incineration.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]1]

  • PubChem. (n.d.).[1][5][6] 4-Methyl-2-phenylpentanal (Compound).[1][5][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link]1]

Sources

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